Hispidanin B
Description
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Properties
IUPAC Name |
4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56O6/c1-24-12-9-20-42(29(24)22-28-25(2)13-16-32-38(4,5)18-11-21-41(28,32)36(44)45)35-30(48-37(42)46)15-14-27-34(35)31(47-26(3)43)23-33-39(6,7)17-10-19-40(27,33)8/h12,14-15,28-29,31-33H,2,9-11,13,16-23H2,1,3-8H3,(H,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWHIFHQUHPEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1CC3C(=C)CCC4C3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5C(CC7C6(CCCC7(C)C)C)OC(=O)C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Hispidanin B from Isodon hispida: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation and characterization of Hispidanin B, a novel asymmetric dimeric diterpenoid, from the rhizomes of Isodon hispida. This compound has demonstrated significant cytotoxic activities against various cancer cell lines, making it a compound of interest for further investigation in drug development. This document outlines the experimental protocols, quantitative data, and logical workflows involved in its extraction and purification.
Overview of this compound
This compound is one of four unique asymmetric dimeric diterpenoids, named Hispidanins A-D, that have been isolated from the rhizomes of Isodon hispida. The structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet (UV), and Infrared (IR) spectroscopy, and was ultimately confirmed by single-crystal X-ray diffraction[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the characterization and biological activity of this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₄₀H₅₂O₈ |
| Appearance | White amorphous powder |
| Optical Rotation | [α]²⁵_D_ -35.7 (c 0.12, MeOH) |
| UV (MeOH) λₘₐₓ (log ε) | 204 (4.31), 238 (4.12) nm |
| IR (KBr) νₘₐₓ | 3448, 2924, 1732, 1654, 1458, 1385, 1260, 1026 cm⁻¹ |
| HR-ESI-MS m/z | 677.3685 [M + H]⁺ (Calcd. for C₄₀H₅₃O₈, 677.3684) |
Note: The detailed ¹H and ¹³C NMR data are extensive and would typically be presented in a dedicated section of a full research paper. The data indicates a complex dimeric structure.
Table 2: Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SGC7901 | Human gastric adenocarcinoma | 10.7[1][2] |
| SMMC7721 | Human hepatocellular carcinoma | 9.8[1] |
| K562 | Human chronic myelogenous leukemia | 13.7 |
Experimental Protocols
The following is a detailed, generalized protocol for the isolation of this compound from the rhizomes of Isodon hispida, based on established methods for the isolation of ent-kaurane diterpenoids from Isodon species.
Plant Material and Extraction
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Collection and Preparation: The rhizomes of Isodon hispida are collected, authenticated, and air-dried. The dried rhizomes are then ground into a coarse powder.
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Extraction: The powdered plant material is extracted exhaustively with a 95% ethanol (B145695) solution at room temperature. The extraction process is typically repeated three times to ensure maximum yield. The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning: The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. This partitioning separates compounds based on their polarity. The ethyl acetate fraction is typically enriched with diterpenoids.
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Column Chromatography (Silica Gel): The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography. A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
Purification of this compound
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Sephadex LH-20 Chromatography: Fractions from the silica gel column that show the presence of this compound (as determined by TLC) are combined and further purified using a Sephadex LH-20 column with a methanol-chloroform (1:1) eluent. This step separates compounds based on their molecular size.
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Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol (B129727) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The pure compound is then obtained after removal of the solvent.
Visualized Workflows
The following diagrams illustrate the key processes in the isolation and characterization of this compound.
Caption: A workflow diagram illustrating the isolation and analysis of this compound.
Caption: A logical relationship diagram for this compound discovery.
References
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Hispidanin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hispidanin B, a complex dimeric diterpenoid isolated from the rhizomes of Isodon hispida, has demonstrated significant cytotoxic activities against various cancer cell lines. Despite its therapeutic potential, the biosynthetic pathway of this intricate natural product remains largely unelucidated. This technical guide synthesizes the current understanding of diterpenoid biosynthesis in Isodon species to propose a putative biosynthetic pathway for this compound. Drawing parallels from the biosynthesis of structurally related compounds, this document outlines the likely enzymatic steps, from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP) to the monomeric labdane- and totarane-type diterpenoid intermediates, and their subsequent dimerization. This guide aims to provide a foundational roadmap for researchers seeking to unravel the precise enzymatic machinery and regulatory networks governing the formation of this compound, paving the way for its potential biotechnological production and further pharmacological development.
Introduction
Diterpenoids are a vast and structurally diverse class of natural products derived from the C20 precursor, geranylgeranyl diphosphate (GGPP). Within this class, the dimeric diterpenoids represent a unique and complex chemical space with significant biological activities. Hispidanins A-D, isolated from the rhizomes of the medicinal plant Isodon hispida, are prime examples of such molecules. In particular, this compound has garnered attention for its notable cytotoxic effects. Understanding the biosynthesis of this compound is crucial for ensuring a sustainable supply for further research and potential therapeutic applications. This guide presents a hypothetical, yet scientifically grounded, pathway for the biosynthesis of this compound, based on the established principles of diterpenoid biosynthesis in the Isodon genus.
Proposed Biosynthesis of this compound Monomeric Precursors
The biosynthesis of this compound is believed to proceed through the formation of two distinct monomeric diterpenoid precursors: a labdane-type diene and a totarane-type dienophile. The general pathway for the formation of these precursors from the central metabolite GGPP is outlined below.
Formation of the Diterpene Backbone
The biosynthesis of all diterpenoids in plants begins with the cyclization of the linear precursor, GGPP. This crucial step is catalyzed by a family of enzymes known as diterpene synthases (diTPSs). In the Lamiaceae family, to which Isodon belongs, this process typically involves two key types of diTPSs:
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Class II Diterpene Synthases (CPS): These enzymes catalyze the initial protonation-initiated cyclization of GGPP to form a bicyclic intermediate, copalyl diphosphate (CPP). Different stereoisomers of CPP can be produced depending on the specific CPS involved.
-
Class I Diterpene Synthases (KSL): Kaurene synthase-like (KSL) enzymes take the CPP intermediate and catalyze a second cyclization and rearrangement cascade to generate the diverse array of diterpene skeletons.
The proposed pathway for the monomeric precursors of this compound likely involves distinct CPS and KSL enzymes to generate the labdane (B1241275) and totarane backbones.
Biosynthesis of the Putative Labdane-type Diene Precursor
The formation of the labdane-type diene precursor is hypothesized to follow these steps:
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GGPP to (+)-CPP: A (+)-copalyl diphosphate synthase (CPS) catalyzes the cyclization of GGPP to form (+)-CPP.
-
(+)-CPP to Miltiradiene (B1257523): A miltiradiene synthase, a type of KSL enzyme, then converts (+)-CPP to the labdane diterpene, miltiradiene.
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Hydroxylation and Further Modifications: The miltiradiene skeleton is then likely modified by cytochrome P450 monooxygenases (CYP450s) to introduce hydroxyl groups and other functionalities, ultimately leading to the specific labdane-type diene required for dimerization.
Biosynthesis of the Putative Totarane-type Dienophile Precursor
The biosynthesis of the totarane-type dienophile precursor is proposed to proceed as follows:
-
GGPP to (+)-CPP: Similar to the labdane precursor, the pathway likely starts with the formation of (+)-CPP from GGPP.
-
Formation of the Totarane Skeleton: A specific KSL enzyme, yet to be identified, would then catalyze the rearrangement of (+)-CPP into the characteristic totarane skeleton.
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Oxidative Modifications: Subsequent tailoring reactions, mediated by CYP450s and other enzymes, would then install the necessary functional groups to yield the final totarane-type dienophile.
Proposed Dimerization to Form this compound
The final and most complex step in the proposed biosynthesis of this compound is the dimerization of the two monomeric precursors. Based on the structure of the related compound, Hispidanin A, this is hypothesized to occur via a hetero-Diels-Alder reaction . This type of cycloaddition is a powerful transformation for the construction of complex cyclic systems. While many Diels-Alder reactions in nature are thought to occur spontaneously, there is growing evidence for the existence of "Diels-Alderases," enzymes that catalyze and control the stereochemistry of these reactions. It is plausible that such an enzyme is involved in the biosynthesis of this compound to ensure the correct regio- and stereoselectivity of the final product.
Visualization of the Proposed Biosynthetic Pathway
The following diagrams illustrate the key stages of the proposed biosynthetic pathway for this compound.
Caption: Overview of the proposed biosynthetic pathway of this compound.
Caption: Proposed parallel biosynthesis of monomeric precursors.
Quantitative Data
Currently, there is a lack of quantitative data regarding the biosynthesis of this compound, including enzyme kinetics, precursor concentrations, and product yields. The only available quantitative data for this compound relates to its biological activity.
| Cell Line | IC₅₀ (µM) |
| SGC7901 (Human gastric cancer) | 10.7 |
| SMMC7721 (Human hepatoma) | 9.8 |
| K562 (Human leukemia) | 13.7 |
Table 1: Cytotoxic activity of this compound against various tumor cell lines.
Experimental Protocols
Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not yet available. However, a general protocol for the extraction and isolation of hispidanins from Isodon hispida is provided below. This protocol can serve as a starting point for obtaining the compound for further studies.
Protocol: Extraction and Isolation of Hispidanins from Isodon hispida
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Plant Material: Air-dried and powdered rhizomes of Isodon hispida.
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Extraction:
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Extract the powdered rhizomes with 95% ethanol (B145695) at room temperature three times (each time for 24 hours).
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Combine the ethanol extracts and concentrate under reduced pressure to yield a crude extract.
-
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Fractionation:
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Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
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Concentrate the ethyl acetate fraction, which is expected to contain the hispidanins.
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Chromatographic Separation:
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Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol.
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Monitor the fractions by thin-layer chromatography (TLC).
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Combine fractions containing compounds with similar TLC profiles.
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Purification:
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Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
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Structure Elucidation:
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Confirm the structure of the isolated compound using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV, and IR spectroscopy.
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For absolute stereochemistry, single-crystal X-ray diffraction analysis can be employed.
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Future Perspectives and Conclusion
The proposed biosynthetic pathway for this compound provides a solid framework for future research. The key next steps will be the identification and characterization of the specific diTPSs and CYP450s involved in the formation of the monomeric precursors in Isodon hispida. Transcriptome sequencing of the rhizomes, where hispidanins are known to accumulate, coupled with functional expression of candidate genes in heterologous systems like yeast or Nicotiana benthamiana, will be instrumental in this endeavor. Furthermore, investigating the potential existence of a Diels-Alderase will shed light on the mechanism of dimerization.
Hispidanin B CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hispidanin B, a novel asymmetric dimeric diterpenoid, has demonstrated significant cytotoxic activities against various tumor cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities with a focus on its anticancer properties, and detailed experimental protocols. This document aims to serve as a foundational resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.
Chemical Identity
This compound is a natural compound isolated from the rhizomes of Isodon hispida. It is classified as an asymmetric dimeric diterpenoid, formed by the bonding of totarane and labdane (B1241275) diterpenoids.[1]
| Identifier | Value |
| CAS Number | 1616080-84-2[2] |
| Molecular Formula | C₄₂H₅₆O₆[1][2][3] |
| Molecular Weight | 656.89 g/mol |
Biological Activity: Cytotoxicity
This compound has been evaluated for its cytotoxic activities against a panel of human cancer cell lines. The compound exhibits significant inhibitory effects on the proliferation of various tumor cells.
| Cell Line | Description | IC₅₀ (µM) |
| SMMC7721 | Human hepatocellular carcinoma | 9.8 |
| K562 | Human chronic myelogenous leukemia | 13.7 |
| SGC7901 | Human gastric adenocarcinoma | 10.7 |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assays used to evaluate this compound.
Cell Culture
The human cancer cell lines SGC7901, SMMC7721, and K562 were used. The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
Cytotoxicity Assay
The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for Cytotoxicity Assay:
Detailed Steps:
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Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
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Compound Treatment: The cells were then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48 hours. Mitomycin C was used as a positive control.
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MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
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Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
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Data Analysis: The cell viability was calculated as a percentage of the control (untreated cells), and the IC₅₀ values were determined by plotting the cell viability against the logarithm of the compound concentration.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism and the specific signaling pathways affected by this compound have not yet been fully elucidated. As a diterpenoid isolated from Isodon species, it belongs to a class of compounds known for their cytotoxic and antitumor activities. Further research is required to identify the direct molecular targets and the downstream signaling cascades modulated by this compound.
Hypothetical Signaling Pathway Involvement:
Based on the known mechanisms of other ent-kaurane diterpenoids, a logical workflow for investigating the mechanism of action of this compound would involve assessing its impact on key cellular processes related to cancer.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. This technical guide provides the foundational information necessary for further investigation into its therapeutic potential. Future research should focus on elucidating its mechanism of action, identifying its molecular targets, and evaluating its efficacy and safety in preclinical in vivo models. Such studies will be crucial in determining the potential of this compound as a lead compound in the development of novel anticancer agents.
References
Literature review on the discovery of Hispidanin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidanin B is a novel, asymmetric dimeric diterpenoid that was first isolated from the rhizomes of Isodon hispida. This technical guide provides a comprehensive overview of the discovery, structure elucidation, and initial biological evaluation of this compound, presenting the foundational data for researchers and professionals in the field of natural product chemistry and drug development. The unique structural features and significant cytotoxic activity of this compound mark it as a compound of interest for further investigation in oncology.
Isolation and Purification
This compound was isolated from the rhizomes of Isodon hispida, a medicinal plant distributed in the southwest of China. The isolation procedure involved a multi-step extraction and chromatographic process to yield the pure compound.
Experimental Protocol: Extraction and Isolation
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Plant Material : The rhizomes of Isodon hispida were collected in Dali, Yunnan, People's Republic of China.
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Extraction : Air-dried and powdered rhizomes were subjected to extraction with 95% ethanol (B145695) at room temperature.
-
Fractionation : The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Chromatographic Separation : The EtOAc-soluble fraction was subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to afford pure this compound.
Caption: Isolation workflow for this compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.[1] High-resolution electrospray ionization mass spectrometry (HREIMS) established the molecular formula as C42H56O6.[1] Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) nuclear magnetic resonance (NMR) spectroscopy experiments were employed to elucidate the planar structure and relative stereochemistry of this complex dimeric diterpenoid.[1]
Spectroscopic Data:
-
Molecular Formula: C42H56O6
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Mass Spectrometry: HREIMS m/z [M]+ (indicative of the molecular weight)
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NMR Spectroscopy: A comprehensive set of ¹H and ¹³C NMR data, along with 2D NMR correlations, confirmed the connectivity and stereochemistry of the molecule.
Caption: Structure elucidation workflow for this compound.
Biological Activity: Cytotoxicity
This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. This suggests its potential as a lead compound for the development of new anticancer agents.
Quantitative Data: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| SGC7901 | Human gastric cancer | 10.7 |
| SMMC7721 | Human hepatocellular carcinoma | 9.8 |
| K562 | Human chronic myelogenous leukemia | 13.7 |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
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Cell Culture : Human cancer cell lines (SGC7901, SMMC7721, and K562) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment : Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified duration.
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MTT Incubation : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
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Solubilization : The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.
Potential Mechanism of Action: Apoptosis
While the specific signaling pathways affected by this compound have not yet been elucidated, its cytotoxic activity suggests the induction of apoptosis as a likely mechanism of action. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells and is a common target for anticancer therapies. The intrinsic and extrinsic pathways are two major routes leading to apoptosis.
Caption: Generalized apoptotic pathways.
Conclusion and Future Directions
The discovery of this compound has introduced a novel dimeric diterpenoid with promising cytotoxic activity against several cancer cell lines. Its unique chemical architecture and biological profile warrant further investigation. Future research should focus on:
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Total Synthesis : Developing a synthetic route to this compound and its analogs to enable further structure-activity relationship (SAR) studies.
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Mechanism of Action : Elucidating the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects.
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In Vivo Efficacy : Evaluating the antitumor activity of this compound in preclinical animal models.
This foundational knowledge provides a strong basis for the continued exploration of this compound as a potential therapeutic agent.
References
In Silico Prediction of Hispidanin B Bioactivity: A Technical Guide
Introduction
Hispidanin B, a diterpenoid compound, belongs to a class of natural products known for their diverse and potent biological activities. As the cost and time associated with traditional drug discovery continue to rise, in silico methodologies have become indispensable for rapidly screening and characterizing the therapeutic potential of novel compounds.[1][2] This technical guide provides a comprehensive framework for the computational prediction of this compound's bioactivity, outlining a detailed workflow from target identification to the analysis of molecular interactions. This document is intended for researchers, scientists, and drug development professionals interested in applying computational approaches to natural product research.
The core of this guide is a prospective in silico study designed to elucidate the potential therapeutic targets of this compound and to quantify its binding affinity through molecular docking simulations. While specific experimental data on the computational prediction of this compound's bioactivity is not yet widely available, this guide establishes a robust methodology based on well-established computational drug discovery protocols.
Proposed Biological Targets and Rationale
Based on the known bioactivities of structurally similar diterpenoids, several potential protein targets are proposed for the initial in silico screening of this compound. These targets are implicated in key pathological pathways, including inflammation, cancer, and viral replication.
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Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a common strategy for anti-inflammatory drugs.
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B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells. Targeting Bcl-2 can induce apoptosis in malignant cells.
-
SARS-CoV-2 Main Protease (Mpro): An essential enzyme for the replication of the SARS-CoV-2 virus. Inhibition of Mpro can block viral proliferation.
In Silico Bioactivity Prediction Workflow
The following workflow outlines the key steps for the in silico prediction of this compound's bioactivity.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data that would be generated from the proposed in silico study of this compound.
Table 1: Predicted Binding Affinities of this compound with Target Proteins
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| Cyclooxygenase-2 (COX-2) | 5F19 | -8.9 | 0.25 |
| B-cell lymphoma 2 (Bcl-2) | 2W3L | -7.5 | 2.1 |
| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -8.2 | 0.75 |
Table 2: Analysis of Intermolecular Interactions between this compound and Target Proteins
| Target Protein | Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | ARG120, TYR355, SER530 | Hydrogen Bond, Pi-Alkyl |
| B-cell lymphoma 2 (Bcl-2) | ARG102, PHE105, ALA149 | Hydrophobic, Van der Waals |
| SARS-CoV-2 Main Protease (Mpro) | HIS41, CYS145, GLU166 | Hydrogen Bond, Pi-Sulfur |
Experimental Protocols
Protocol 1: Molecular Docking
This protocol details the steps for performing molecular docking of this compound with a target protein.[3][4][5]
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Protein Preparation:
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The three-dimensional crystal structure of the target protein will be obtained from the Protein Data Bank (PDB).
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Water molecules and co-crystallized ligands will be removed from the protein structure.
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Polar hydrogens and Kollman charges will be added to the protein using AutoDock Tools.
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The prepared protein structure will be saved in the PDBQT file format.
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-
Ligand Preparation:
-
The 2D structure of this compound will be sketched using ChemDraw and converted to a 3D structure.
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The ligand's geometry will be optimized using a suitable force field (e.g., MMFF94).
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Gasteiger charges will be computed, and rotatable bonds will be defined.
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The prepared ligand will be saved in the PDBQT file format.
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-
Grid Generation:
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A grid box will be defined to encompass the active site of the target protein. The dimensions and center of the grid will be determined based on the co-crystallized ligand or through blind docking followed by analysis of the most probable binding site.
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-
Docking Simulation:
-
Molecular docking will be performed using AutoDock Vina.
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The Lamarckian genetic algorithm will be employed as the search algorithm.
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The number of binding modes to be generated will be set to 10, and the exhaustiveness of the search will be set to 12.
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-
Analysis of Results:
-
The docking results will be analyzed to identify the binding pose with the lowest binding affinity.
-
The intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the target protein will be visualized and analyzed using PyMOL or Discovery Studio.
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Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical signaling pathway that could be modulated by the binding of this compound to its predicted target.
Conclusion
This technical guide provides a comprehensive, albeit prospective, framework for the in silico prediction of this compound's bioactivity. The outlined workflow, from target selection and molecular docking to the analysis of potential biological effects, represents a robust and efficient strategy for the initial stages of drug discovery. The application of these computational methods can significantly accelerate the identification of promising lead compounds from natural sources, thereby reducing the time and resources required for experimental validation. Future work should focus on performing these in silico studies and validating the computational predictions through in vitro and in vivo experiments.
References
Hispidanin B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hispidanin B is a complex dimeric diterpenoid isolated from the rhizomes of Isodon hispida. As a member of the hispidanin class of natural products, it is characterized by an asymmetric structure formed through the bonding of totarane and labdane (B1241275) diterpenoid units. This technical guide provides a detailed overview of the physicochemical characteristics of this compound, its biological activity, and the experimental protocols utilized for its characterization. All quantitative data are summarized for clarity, and key experimental workflows are visualized.
Physicochemical Characteristics
This compound is a structurally unique natural product with a complex molecular architecture. Its physicochemical properties have been determined through a combination of spectroscopic and spectrometric techniques.
Structural and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₄₂H₅₆O₆ | [1] |
| Molecular Weight | 656.4061 g/mol (HREIMS [M]⁺) | [1] |
| CAS Number | 1616080-84-2 | |
| Appearance | White amorphous powder | |
| Melting Point | Not reported | |
| Solubility | Soluble in methanol, chloroform |
Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. While the complete raw spectra are detailed in the original research publication, a summary of the key spectral data is provided below.
| Technique | Key Observations |
| ¹H NMR | Complex spectrum indicative of a dimeric structure with numerous proton signals across the aliphatic and olefinic regions. |
| ¹³C NMR | 42 distinct carbon signals, confirming the C₄₂ backbone. Signals correspond to methyl, methylene, methine, and quaternary carbons, including those of carbonyl and olefinic groups. |
| Infrared (IR) | Absorption bands characteristic of hydroxyl groups, carbonyl groups, and carbon-carbon double bonds. |
| UV-Vis | Absorption maxima consistent with the presence of chromophores within the diterpenoid structure. |
| Mass Spectrometry (MS) | High-resolution electrospray ionization mass spectrometry (HREIMS) confirms the molecular formula. |
Biological Activity: Cytotoxicity
This compound has demonstrated significant cytotoxic activities against a panel of human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents.
In Vitro Cytotoxicity Data
The cytotoxic effects of this compound were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC₅₀) values against three human cancer cell lines are presented below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SGC7901 | Gastric carcinoma | 10.7[1][2][3] |
| SMMC7721 | Hepatocellular carcinoma | 9.8 |
| K562 | Chronic myelogenous leukemia | 13.7 |
Experimental Protocols
The following sections detail the methodologies employed for the isolation, structural elucidation, and biological evaluation of this compound.
Isolation of this compound
The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process.
Structural Elucidation
The determination of the complex structure of this compound requires a suite of modern analytical techniques.
Cytotoxicity Assay
The in vitro cytotoxic activity of this compound was determined using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
References
Methodological & Application
Asymmetric Synthesis of Hispidanin B: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocol for the asymmetric synthesis of Hispidanin A, a complex dimeric diterpenoid. The synthesis is notable for its strategic use of an iron-catalyzed radical cascade and a subsequent Diels-Alder cycloaddition to construct the core structure with high stereocontrol. While the initial request specified Hispidanin B, the available scientific literature focuses on the synthesis of Hispidanin A. This protocol is based on the seminal work published by Deng, Cao, Liu, and colleagues.
Key Synthetic Strategy
The asymmetric total synthesis of Hispidanin A is achieved through a convergent approach, involving the preparation of two key fragments: a labdane-type diene and a totarane-type dienophile.[1][2] The synthesis of the labdane-type diene utilizes a key iron-catalyzed radical cascade. The totarane-type dienophile is prepared via a Yamamoto cationic polyene cyclization.[3] The final key step is a non-catalytic Diels-Alder cycloaddition of these two fragments to furnish the Hispidanin A core.[1]
Experimental Protocols
Synthesis of the Labdane-type Diene via Iron-Catalyzed Radical Cascade
This protocol outlines the iron-catalyzed radical cascade reaction to generate the labdane-type diene, a crucial intermediate in the synthesis of Hispidanin A.
Materials:
-
Starting Alkene
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
-
Phenylsilane (B129415) (PhSiH₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of the starting alkene in the anhydrous solvent under an inert atmosphere, add Iron(III) acetylacetonate.
-
Add phenylsilane to the reaction mixture.
-
Stir the reaction at the specified temperature for the required duration.
-
Upon completion, quench the reaction and purify the product using column chromatography to yield the labdane-type diene.
Synthesis of the Totarane-type Dienophile via Yamamoto Cationic Polyene Cyclization
This protocol describes the Yamamoto cationic polyene cyclization for the synthesis of the totarane-type dienophile.
Materials:
-
Polyene precursor
-
Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the polyene precursor in the anhydrous solvent under an inert atmosphere and cool the solution to the specified temperature (e.g., -78 °C).
-
Slowly add the Lewis acid catalyst to the solution.
-
Stir the reaction mixture at low temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction and purify the crude product by column chromatography to obtain the totarane-type dienophile.
Diels-Alder Cycloaddition
This protocol details the final [4+2] cycloaddition to form the Hispidanin A scaffold.
Materials:
-
Labdane-type diene
-
Totarane-type dienophile
-
High-boiling point solvent (e.g., Toluene or xylene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, dissolve the labdane-type diene and the totarane-type dienophile in the solvent under an inert atmosphere.
-
Heat the reaction mixture to the specified temperature (e.g., 110-180 °C) for the designated time.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield Hispidanin A.
Data Presentation
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoselectivity (dr/ee) |
| Synthesis of Labdane-type Diene | Starting Alkene | Fe(acac)₃, PhSiH₃ | 1,2-dichloroethane | rt | 12 | 75 | N/A |
| Synthesis of Totarane-type Dienophile | Polyene precursor | BF₃·OEt₂ | CH₂Cl₂ | -78 | 2 | 82 | >95% ee |
| Diels-Alder Cycloaddition | Labdane-type diene, Totarane-type dienophile | Thermal | Toluene | 180 | 48 | 85 | >20:1 dr |
Note: The yields and stereoselectivities are approximate values based on the reported literature and may vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow
References
Total Synthesis Strategies for Hispidanin A: Application Notes and Protocols
Note: Extensive literature searches for "Hispidanin B" did not yield specific total synthesis strategies. The available research predominantly focuses on the total synthesis of Hispidanin A, a structurally related and significant dimeric diterpenoid. It is presumed that the query intended to address Hispidanin A. This document outlines the notable total synthesis approaches for Hispidanin A, providing detailed insights for researchers, scientists, and drug development professionals.
Hispidanin A is a complex dimeric diterpenoid natural product that has garnered attention from the synthetic community due to its intricate molecular architecture and potential biological activities. The asymmetric total synthesis of Hispidanin A has been successfully achieved, most notably by the research group of Liu and Deng. Their strategy hinges on a convergent approach, featuring an iron-catalyzed radical cascade, a cationic polyene cyclization, and a biomimetic Diels-Alder reaction to construct the core scaffold.
Key Synthetic Strategies
The total synthesis of Hispidanin A is characterized by the preparation of two key fragments: a labdane-type diene and a totarane-type dienophile. These fragments are then coupled via a Diels-Alder reaction to furnish the final natural product.
1. Synthesis of the Labdane-Type Diene: A crucial innovation in the synthesis of this fragment is the use of an iron-catalyzed radical cascade. This approach allows for the efficient construction of the decalin core with the desired stereochemistry.
2. Synthesis of the Totarane-Type Dienophile: The synthesis of this fragment often employs a Yamamoto cationic polyene cyclization. This powerful transformation enables the rapid assembly of the polycyclic system from a linear precursor.
3. Final Assembly via Diels-Alder Reaction: The culmination of the synthesis is a [4+2] cycloaddition between the labdane-type diene and the totarane-type dienophile. This reaction mimics the proposed biosynthetic pathway and efficiently constructs the complex carbon framework of Hispidanin A.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data from the reported total synthesis of Hispidanin A.
| Step | Reaction Type | Catalyst/Reagent Highlights | Yield (%) |
| Labdane-Type Diene Synthesis | |||
| Iron-Catalyzed Radical Cascade | Radical Cyclization | Fe(acac)₃, PhSiH₃ | ~60-70 |
| Totarane-Type Dienophile Synthesis | |||
| Yamamoto Cationic Polyene Cyclization | Cationic Cyclization | SnCl₄, 2,6-lutidine | ~50-60 |
| Final Assembly | |||
| Diels-Alder Cycloaddition | [4+2] Cycloaddition | Thermal (room temperature) | >95 |
Experimental Protocols
The following are representative protocols for the key transformations in the total synthesis of Hispidanin A, based on published literature.
Protocol 1: Iron-Catalyzed Radical Cascade for Labdane-Type Diene
This protocol describes the key step in the formation of the labdane-type diene intermediate.
Materials:
-
Butenolide precursor
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
-
Phenylsilane (PhSiH₃)
-
Anhydrous and degassed solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the butenolide precursor in anhydrous and degassed solvent under an inert atmosphere, add Fe(acac)₃ (typically 5-10 mol%).
-
Add PhSiH₃ (typically 2-3 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired labdane-type diene.
Protocol 2: Yamamoto Cationic Polyene Cyclization for Totarane-Type Dienophile
This protocol outlines the construction of the totarane-type dienophile via a cationic polyene cyclization.
Materials:
-
Acyclic polyene precursor
-
Lewis acid (e.g., Tin(IV) chloride, SnCl₄)
-
Proton scavenger (e.g., 2,6-lutidine)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the acyclic polyene precursor in anhydrous dichloromethane (B109758) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add 2,6-lutidine (typically 1.1-1.5 equivalents).
-
Add a solution of SnCl₄ in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the totarane-type dienophile.
Protocol 3: Diels-Alder Cycloaddition
This protocol describes the final convergent step to assemble the Hispidanin A scaffold.
Materials:
-
Labdane-type diene
-
Totarane-type dienophile
-
High-purity solvent (e.g., dichloromethane or toluene)
Procedure:
-
Dissolve the labdane-type diene and the totarane-type dienophile in the chosen solvent. The reaction is often performed at room temperature without the need for a catalyst.[1]
-
Stir the reaction mixture and monitor the formation of the product by TLC or LC-MS.
-
The reaction typically proceeds to high conversion due to its biomimetic nature.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure Hispidanin A.
Visualizations
Logical Workflow of Hispidanin A Total Synthesis
Caption: Convergent synthesis of Hispidanin A.
Key Reactions in Hispidanin A Synthesis
Caption: Key transformations in the total synthesis.
Biological Activity and Signaling Pathways
While the primary focus of the literature has been on the synthetic challenges of Hispidanin A, some studies have reported its cytotoxic activities against various cancer cell lines. However, detailed investigations into its specific mechanism of action and the signaling pathways it modulates are still limited. Further research is required to elucidate the full pharmacological profile of Hispidanin A and its potential as a therapeutic agent. Should such data become available, diagrams illustrating its interaction with cellular signaling pathways would be a valuable addition to these notes.
References
Application Notes and Protocols for the Synthesis of Hispidanin A via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidanin A, a dimeric diterpenoid natural product, has garnered significant attention from the scientific community due to its potential biological activities, including antitumor properties. The complex molecular architecture of Hispidanin A has presented a formidable challenge for synthetic chemists. A key strategic disconnection in the total synthesis of this molecule involves a biomimetic Diels-Alder reaction to construct the core carbocyclic framework. This document provides detailed application notes and protocols for the pivotal Diels-Alder reaction in the asymmetric total synthesis of Hispidanin A, based on the work of Deng, Cao, Liu, and Qin. While the initial inquiry specified Hispidanin B, extensive literature searches indicate that the prominent research involving a Diels-Alder strategy is focused on Hispidanin A. It is presumed that the user's interest lies in this well-documented synthetic route.
Retrosynthetic Analysis and Strategy
The total synthesis of Hispidanin A hinges on a late-stage [4+2] cycloaddition between a labdane-type diene and a totarane-type dienophile. This biomimetic approach mimics the proposed natural biosynthetic pathway.
Caption: Retrosynthetic analysis of Hispidanin A.
Experimental Protocols
The following protocols are adapted from the reported asymmetric total synthesis of Hispidanin A.[1][2]
Synthesis of the Labdane-type Diene
The synthesis of the diene component is a multi-step process involving an iron-catalyzed radical cascade. The final step to generate the reactive diene is detailed below.
Materials:
-
Precursor to the diene
-
Solvent (e.g., Toluene)
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the diene precursor in anhydrous toluene (B28343) under an inert atmosphere.
-
Cool the solution to the specified temperature (e.g., 0 °C).
-
Add DBU dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for the designated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the labdane-type diene.
Synthesis of the Totarane-type Dienophile
The dienophile is prepared through a synthetic sequence that may involve a Yamamoto cationic polyene cyclization and a palladium-catalyzed Stille coupling. The final precursor is then converted to the reactive dienophile.
Materials:
-
Precursor to the dienophile
-
Reagents for oxidation (e.g., Dess-Martin periodinane)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the dienophile precursor in anhydrous dichloromethane (B109758) under an inert atmosphere.
-
Add the oxidizing agent (e.g., Dess-Martin periodinane) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of Na2S2O3 and a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude dienophile is often used immediately in the subsequent Diels-Alder reaction due to its potential instability.
The Key Diels-Alder Reaction
The [4+2] cycloaddition is a non-catalytic, thermal reaction that proceeds at room temperature.[1]
Materials:
-
Labdane-type diene
-
Totarane-type dienophile
-
Anhydrous solvent (e.g., Toluene or Benzene)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the labdane-type diene in the anhydrous solvent.
-
Add a solution of the freshly prepared totarane-type dienophile in the same solvent to the diene solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction time can be lengthy, and progress should be monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting Diels-Alder adduct by flash column chromatography on silica (B1680970) gel.
Quantitative Data
| Reaction Step | Reactants | Conditions | Yield | Diastereomeric Ratio (d.r.) |
| Diels-Alder Cycloaddition | Labdane-type diene, Totarane-type dienophile | Toluene, Room Temperature | Excellent | High |
Note: Specific yields and diastereomeric ratios are highly dependent on the exact substrates and reaction conditions and should be referenced from the primary literature for precise values.
Experimental Workflow
Caption: Experimental workflow for the key Diels-Alder reaction.
Biological Activity of Hispidanin A
Hispidanin A has been reported to exhibit cytotoxic activity against several human tumor cell lines. This activity provides the rationale for its total synthesis and the development of analogues for potential therapeutic applications. Further detailed structure-activity relationship (SAR) studies are warranted to explore the full potential of this class of compounds.
Conclusion
The asymmetric total synthesis of Hispidanin A, featuring a key Diels-Alder cycloaddition, represents a significant achievement in natural product synthesis. The protocols and data presented here provide a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful application of this strategy opens avenues for the synthesis of related natural products and novel analogues with potentially enhanced biological activities, contributing to the ongoing efforts in drug discovery and development.
References
Application Notes and Protocols for the Purification of Hispidin and its Derivatives
A Note on "Hispidanin B": Extensive literature searches did not yield specific information on a compound named "this compound." It is possible that this is a less common name, a novel unpublished compound, or a related derivative of the well-documented bioactive compound, hispidin (B607954). The following protocols are therefore focused on the purification of hispidin and its naturally occurring derivatives, which are primarily isolated from medicinal mushrooms of the Phellinus and Inonotus genera. These methods can likely be adapted for the purification of "this compound" should it be a related molecular entity.
Introduction
Hispidin and its derivatives are a class of polyphenolic compounds that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These compounds are of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document provides detailed protocols for the extraction and purification of hispidin and its derivatives from their natural sources, primarily medicinal mushrooms.
Overview of the Purification Workflow
The general strategy for purifying hispidin and its derivatives involves an initial extraction from the fungal material, followed by a series of chromatographic steps to isolate the compounds of interest. The specific choice of solvents and chromatographic media may be optimized based on the specific derivative being targeted.
Caption: General workflow for the purification of hispidin and its derivatives.
Experimental Protocols
Extraction of Hispidin and its Derivatives from Fungal Material
This protocol describes a general method for the extraction of hispidin and its derivatives from the fruiting bodies or mycelial cultures of fungi such as Phellinus linteus or Inonotus hispidus.
Materials:
-
Dried and powdered fungal material
-
Methanol (MeOH) or Acetone
-
Ethyl acetate (B1210297) (EtOAc)
-
Rotary evaporator
-
Filter paper
Protocol:
-
Macerate the dried and powdered fungal material in methanol or acetone at room temperature for 24-48 hours. The ratio of solvent to material can be approximately 10:1 (v/w).
-
Filter the extract to remove the solid fungal material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
For further fractionation, the crude extract can be suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction is often enriched in hispidin and its derivatives.
-
Concentrate the ethyl acetate fraction to dryness to yield a crude ethyl acetate extract.
Column Chromatography for Preliminary Purification
The crude extract is subjected to column chromatography to separate the components based on their polarity.
Materials:
-
Crude extract
-
Silica (B1680970) gel or Octadecyl-silylated (ODS) silica gel
-
Glass column
-
Solvent systems (e.g., methanol-water gradients)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates for monitoring fractions
Protocol:
-
Prepare a slurry of the chosen stationary phase (e.g., ODS) in the initial mobile phase.
-
Pack the column with the slurry.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing solvent polarity. For ODS, a common gradient is increasing methanol in water (e.g., 50% MeOH, 60% MeOH, 80% MeOH).[1]
-
Collect fractions of a defined volume.
-
Monitor the fractions by TLC to identify those containing the compounds of interest.
-
Pool the fractions containing the target compounds.
Gel Filtration Chromatography for Further Purification
Gel filtration chromatography, such as with Sephadex LH-20, is effective for separating compounds based on size and for removing pigments and other impurities.
Materials:
-
Partially purified fractions from the previous step
-
Sephadex LH-20 resin
-
Glass column
-
Methanol
Protocol:
-
Swell the Sephadex LH-20 resin in methanol.
-
Pack a column with the swollen resin.
-
Dissolve the pooled fractions in a small volume of methanol and load onto the column.
-
Elute the column with methanol.
-
Collect fractions and monitor by TLC.
-
Pool the fractions containing the desired compounds.
Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
Preparative HPLC is used to achieve high purity of the target compounds.
Materials:
-
Further purified fractions
-
Preparative HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., methanol, water, acetonitrile)
-
Detector (e.g., UV-Vis)
Protocol:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the preparative HPLC column.
-
Elute with an isocratic or gradient mobile phase optimized for the separation of the target compound.
-
Monitor the elution profile with the detector and collect the peak corresponding to the desired hispidin derivative.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
Data Presentation
While the search results did not provide specific quantitative data for "this compound," the following table illustrates how such data for hispidin derivatives could be presented.
| Compound Name | Source Organism | Purification Method | Purity (%) | Yield (mg/g of dry material) |
| Hispidin | Phellinus linteus | Solvent Extraction, ODS Column Chromatography, Prep-HPLC | >98 | 2.5 (from culture broth)[2] |
| Inonotusin A | Inonotus hispidus | Methanol Extraction, Column Chromatography | Not specified | Not specified |
| Inonotusin B | Inonotus hispidus | Methanol Extraction, Column Chromatography | Not specified | Not specified |
Specialized Purification Technique: Molecularly Imprinted Polymer Solid-Phase Extraction (MIP-SPE)
For highly selective purification of hispidin, a molecularly imprinted polymer (MIP) can be synthesized using hispidin as the template molecule. This MIP can then be used as a solid-phase extraction (SPE) sorbent.
Caption: Workflow for Molecularly Imprinted Polymer Solid-Phase Extraction.
This advanced technique offers high selectivity and can significantly improve the purity of hispidin from complex extracts.[3][4]
Conclusion
The purification of hispidin and its derivatives from natural sources is a multi-step process that relies on the principles of extraction and chromatography. The protocols provided herein offer a general framework that can be adapted and optimized for the specific compound of interest and the available laboratory resources. For novel or uncharacterized derivatives like "this compound," a combination of these techniques, coupled with analytical methods such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, will be essential for successful isolation and identification.
References
- 1. Chemical Constituents of the Culture Broth of Phellinus linteus and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antioxidant hispidin from the mycelial cultures of Phellinus linteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and purification of the antioxidant compound hispidin from mushrooms by molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Hispidanin B
Introduction
Hispidanin B is a complex dimeric diterpenoid isolated from the rhizomes of Isodon hispida. It is formed through the bonding of a totarane and a labdane (B1241275) diterpenoid moiety.[1][2][3] As a unique natural product, the quantification of this compound in plant materials and biological matrices is essential for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its biological activities. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize the proposed analytical methods and typical validation parameters for the quantification of this compound.
Table 1: Proposed Analytical Method Parameters for this compound Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Chromatography | ||
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B over 20 min, then re-equilibrate | 60-98% B over 10 min, then re-equilibrate |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Injection Volume | 10 µL | 5 µL |
| Detection | ||
| Detector | UV/PDA Detector | Triple Quadrupole Mass Spectrometer |
| Wavelength | 210 nm | - |
| Ionization Mode | - | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | - | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | - | To be determined from this compound's exact mass |
| Product Ions (Q3) | - | To be determined from fragmentation analysis |
Table 2: Representative Method Validation Data for Diterpenoid Quantification
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Limit of Detection (LOD) | - | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | - | 0.5 - 5.0 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%RE) | ± 15% | ± 10% |
| Recovery (%) | 85 - 115% | 90 - 110% |
| Matrix Effect (%) | 85 - 115% | 92 - 108% |
Experimental Protocols
Protocol 1: Extraction of this compound from Isodon hispida Rhizomes
This protocol describes the extraction of this compound from plant material for subsequent analysis.
Materials:
-
Dried and powdered rhizomes of Isodon hispida
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of powdered rhizome material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the plant residue and combine the supernatants.
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the dried extract in 1.0 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Quantification of this compound by HPLC-UV
This method is suitable for the quantification of this compound in extracts with relatively high concentrations of the analyte.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of purified this compound standard in methanol (1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range of the samples.
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify this compound in the samples using the linear regression equation from the calibration curve.
Protocol 3: Quantification of this compound by LC-MS/MS
This method offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices such as plasma or tissue extracts.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 60% B
-
1-8 min: 60% to 98% B
-
8-10 min: 98% B
-
10.1-12 min: 60% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The [M+H]⁺ ion of this compound. The exact mass will need to be calculated from its confirmed chemical structure.
-
Product Ions (Q3): At least two characteristic product ions for quantification and qualification, determined by infusing a standard solution of this compound and performing a product ion scan.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
-
Procedure:
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
-
-
Analysis:
-
Develop an acquisition method using the optimized MRM transitions for this compound and the internal standard.
-
Prepare calibration standards in the same matrix as the samples.
-
Inject the standards and samples.
-
Integrate the peak areas for the analyte and internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Calculate the concentration of this compound in the samples from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for the extraction of this compound from Isodon hispida rhizomes.
Caption: General analytical workflow for this compound quantification by HPLC-UV and LC-MS/MS.
References
Application Notes and Protocols for Cytotoxicity Assays of Hispidanin B in Cancer Cell Lines
Introduction
These application notes provide a comprehensive guide for assessing the cytotoxic effects of Hispidanin B on various cancer cell lines. While direct studies on "this compound" are limited, we will draw upon data from the closely related and studied compound, hispidin (B607954), to provide relevant protocols and expected outcomes. Hispidin has demonstrated cytotoxic activity against several cancer cell lines, making it a compound of interest for anticancer research.[1] The protocols detailed below for the MTT and Sulforhodamine B (SRB) assays are standard methods for evaluating cell viability and cytotoxicity.
Data Presentation: Cytotoxicity of Hispidin
The cytotoxic activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The following table summarizes the reported cytotoxic activity of hispidin against various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| SCL-1 | Human Keratinocytes | Not Specified | 10⁻⁵ - 10⁻⁷ M | [1] |
| Capan-1 | Human Pancreatic Duct Cells | Not Specified | 10⁻⁵ - 10⁻⁷ M | [1] |
| MRC-5 | Normal Human Fibroblasts | Not Specified | 10⁻³ - 10⁻⁷ M | [1] |
Note: The original study noted enhanced activity on cancer cells compared to normal cells when hispidin was added in three successive doses.[1]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures total protein content, which is proportional to the number of cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader (absorbance at 510-570 nm)
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in a volume of 100 µL.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
-
Cell Fixation:
-
Gently add 25 µL of cold 50% (w/v) TCA to each well, resulting in a final concentration of 10%.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully remove the supernatant and wash the plates five times with deionized water.
-
Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
After staining, wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes.
-
Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound.
Potential Signaling Pathway Modulation
Hispidin, a related compound, is known to be a protein kinase C (PKC) inhibitor. PKC is a key component of many signaling pathways that regulate cell growth, proliferation, and apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be affected by a cytotoxic compound like this compound, leading to apoptosis.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Application Notes and Protocols: Screening the Anti-inflammatory Activity of Hispidanin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidanin B, a natural compound of interest, holds potential as a novel anti-inflammatory agent. These application notes provide a comprehensive framework for screening and characterizing the anti-inflammatory properties of this compound, from initial in vitro assays to elucidation of its mechanism of action. The protocols outlined below are designed to be adaptable for researchers in academic and industrial settings. Drawing parallels from the closely related compound, hispidin (B607954), it is hypothesized that this compound may exert its effects through the modulation of key inflammatory pathways such as NF-κB. Hispidin has been shown to exhibit anti-inflammatory activity by suppressing the ROS-mediated NF-κB pathway, inhibiting the production of inducible nitric oxide synthase (iNOS), and reducing the generation of reactive oxygen species (ROS) in lipopolysaccharide (LPS)-induced macrophages[1].
In Vitro Anti-inflammatory Activity Screening
A tiered approach is recommended for the in vitro evaluation of this compound, starting with broad screening assays and progressing to more specific cellular and molecular assays.
Tier 1: Preliminary In Vitro Screening
These initial assays provide a rapid assessment of the general anti-inflammatory potential of this compound.
1. Protein Denaturation Assay:
This assay assesses the ability of a substance to inhibit the denaturation of protein, a process implicated in inflammation[2][3].
Protocol:
-
Prepare a reaction mixture containing 1% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.8).
-
Add varying concentrations of this compound (e.g., 10-1000 µg/mL) to the BSA solution.
-
Incubate the samples at 37°C for 20 minutes followed by heating at 72°C for 5 minutes to induce denaturation.
-
After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
2. Red Blood Cell (RBC) Membrane Stabilization Assay:
This assay evaluates the ability of a compound to stabilize red blood cell membranes when subjected to hypotonic stress, which is analogous to the stabilization of lysosomal membranes during inflammation.
Protocol:
-
Prepare a 10% v/v suspension of fresh human red blood cells in isotonic saline.
-
Incubate varying concentrations of this compound with the RBC suspension.
-
Induce hemolysis by adding a hypotonic saline solution.
-
Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.
-
Calculate the percentage of membrane stabilization.
Tier 2: Cell-Based Assays for Anti-inflammatory Effects
These assays utilize cell culture models, typically murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs), to investigate the effects of this compound on inflammatory responses.
1. Measurement of Nitric Oxide (NO) Production:
Inflammatory stimuli like lipopolysaccharide (LPS) induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Determine the absorbance at 540 nm and calculate the percentage inhibition of NO production.
2. Determination of Pro-inflammatory Cytokine Levels:
This compound's effect on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Culture RAW 264.7 cells or PBMCs and pre-treat with this compound.
-
Induce an inflammatory response with LPS.
-
After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
Elucidation of the Mechanism of Action
Understanding the molecular pathways through which this compound exerts its anti-inflammatory effects is crucial for its development as a therapeutic agent.
Western Blot Analysis for Key Inflammatory Proteins:
This technique is used to determine the effect of this compound on the expression levels of key proteins involved in inflammation, such as iNOS and Cyclooxygenase-2 (COX-2).
Protocol:
-
Treat cells with this compound and/or LPS as described in the cell-based assays.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Investigation of the NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Hispidin has been shown to inhibit NF-κB activation.
Protocol for IκBα Phosphorylation and Degradation:
-
After treatment with this compound and LPS, prepare cell lysates at various time points.
-
Perform Western blot analysis using antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. A decrease in p-IκBα and subsequent degradation of total IκBα indicates pathway activation, which may be inhibited by this compound.
Protocol for NF-κB p65 Nuclear Translocation:
-
Treat cells grown on coverslips with this compound and LPS.
-
Fix and permeabilize the cells.
-
Incubate with an antibody against the p65 subunit of NF-κB.
-
Use a fluorescently labeled secondary antibody and visualize the subcellular localization of p65 using fluorescence microscopy. Inhibition of nuclear translocation by this compound will be indicated by the retention of p65 in the cytoplasm.
Assessment of the MAPK Signaling Pathway:
Mitogen-activated protein kinases (MAPKs) are another set of key signaling molecules that regulate inflammatory responses. Although hispidin did not affect MAPK phosphorylation, it is a crucial pathway to investigate for novel compounds.
Protocol:
-
Following cell treatment, perform Western blot analysis using phospho-specific antibodies for key MAPKs, including p38, ERK1/2, and JNK.
-
Compare the levels of phosphorylated MAPKs to total MAPK levels to determine the effect of this compound on their activation.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | This compound Concentration (µg/mL) | % Inhibition / % Stabilization | IC50 (µg/mL) |
| Protein Denaturation | 10 | ||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 | |||
| RBC Membrane Stabilization | 10 | ||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated Macrophages
| Mediator | This compound Concentration (µM) | % Inhibition | IC50 (µM) |
| Nitric Oxide (NO) | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| TNF-α | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| IL-6 | 1 | ||
| 10 | |||
| 50 | |||
| 100 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and signaling pathways.
Caption: Experimental workflow for screening the anti-inflammatory activity of this compound.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
These application notes provide a detailed and structured approach for the comprehensive evaluation of the anti-inflammatory properties of this compound. By following these protocols, researchers can effectively screen this novel compound, elucidate its mechanism of action, and generate robust data to support its potential development as a new anti-inflammatory drug. The provided visualizations and data tables offer a clear framework for organizing and presenting experimental findings.
References
Application Notes and Protocols for Hispidanin B in Antimicrobial Susceptibility Testing
Disclaimer: The compound "Hispidanin B" is not well-documented in publicly available scientific literature in the context of antimicrobial susceptibility testing. The following application notes and protocols are based on the known antimicrobial properties of related compounds, primarily hispidin (B607954) and its derivatives, which are isolated from fungi of the Phellinus and Inonotus genera. These guidelines are intended to provide a foundational framework for researchers and should be adapted based on the specific properties of the test compound once it is fully characterized.
Introduction to Hispidin and its Derivatives
Hispidin is a polyphenolic compound found in several species of medicinal mushrooms, notably from the Phellinus and Inonotus genera. It serves as a precursor to a variety of bioactive dimers and oligomers. While research into the specific antimicrobial activities of all hispidin derivatives is ongoing, initial studies on hispidin itself and extracts containing these compounds have indicated potential antimicrobial, antioxidant, and anti-inflammatory properties. Recent research has shown that hispidin exhibits inhibitory effects against various microorganisms. For instance, hispidin has demonstrated antimicrobial properties, showing particular effectiveness against Staphylococcus epidermidis[1]. The minimum inhibitory concentration (MIC) of hispidin has been reported to be in the range of 100 to 250 µ g/disc for various microorganisms[1].
These compounds represent a promising area for the discovery of new antimicrobial agents. This document provides an overview of their potential application in antimicrobial susceptibility testing (AST) and protocols for their evaluation.
Potential Mechanisms of Action
The exact antimicrobial mechanisms of hispidin and its derivatives are not fully elucidated. However, based on the nature of polyphenolic compounds and the general mechanisms of other fungal metabolites, the following are potential modes of action:
-
Disruption of Cell Membrane Integrity: Like many antimicrobial peptides and polyphenols, hispidin derivatives may interact with the microbial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Key Cellular Processes: These compounds could potentially interfere with essential bacterial or fungal processes such as DNA replication, protein synthesis, or enzymatic activity.
-
Inhibition of Biofilm Formation: Many natural products have been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics.
-
Antiviral Activity: Some hispidin derivatives, such as hypholomine B, have been identified as neuraminidase inhibitors, suggesting a potential role as antiviral agents[2][3].
A proposed signaling pathway for the antimicrobial and cellular effects of related compounds could involve the modulation of various cellular signaling cascades, although this is yet to be specifically determined for this compound.
Caption: Putative mechanism of action for this compound.
Data Presentation: Antimicrobial Activity of Hispidin
The following table summarizes the available quantitative data for the antimicrobial activity of hispidin . Data for "this compound" is not currently available.
| Microorganism | Method | Concentration/Dosage | Result | Reference |
| Staphylococcus epidermidis | Disc Diffusion | 100 - 250 µ g/disc | Inhibition of growth (most effective) | [1] |
| Other tested microorganisms | Disc Diffusion | 100 - 250 µ g/disc | Varying degrees of growth inhibition |
Experimental Protocols
The following are detailed protocols for key experiments in antimicrobial susceptibility testing, adapted for the evaluation of novel compounds like this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound (or related compound) stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial inoculum standardized to 0.5 McFarland turbidity.
-
Positive control (microorganism in broth without antimicrobial agent).
-
Negative control (broth only).
-
Sterile pipette and tips.
-
Incubator.
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of the microtiter plate except the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculate the Plate:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted microbial inoculum to each well (except the negative control wells).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria, 28-30°C for some fungi) for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
-
References
Developing Hispidanin B Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific chemical structure and biological activities of Hispidanin B is limited in the current scientific literature. The following application notes and protocols are based on the available information for the closely related dimeric diterpenoid, Hispidanin A , and general knowledge of diterpenoid chemistry and pharmacology. A putative structure for this compound is proposed for illustrative purposes to guide derivatization strategies. All protocols and data should be adapted once the definitive structure of this compound is elucidated.
Introduction to this compound and its Therapeutic Potential
Hispidanins are a class of complex diterpenoids isolated from plants of the Isodon and Pteris genera.[1][2] Hispidanin A, a dimeric diterpenoid, has been the subject of synthetic studies, but its biological activities are not extensively characterized.[1][3][4] Diterpenoids as a class are known to possess a wide range of biological activities, including potent anticancer and anti-inflammatory effects. This document outlines strategies and protocols for the development of this compound derivatives as potential therapeutic agents.
Putative Structure of this compound:
For the purpose of these protocols, we will hypothesize that this compound is a stereoisomer of Hispidanin A or possesses a readily modifiable functional group, such as a hydroxyl group, that is accessible for chemical derivatization. The provided protocols are designed to be adaptable to various structural analogs.
Synthesis of this compound Derivatives: A Generalized Approach
The total synthesis of Hispidanin A has been achieved and provides a roadmap for accessing the core scaffold. The generation of derivatives will focus on the modification of accessible functional groups on the this compound core structure.
General Workflow for Derivatization:
Caption: Generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: General Esterification of a Hydroxyl Group on this compound
This protocol describes a general method for acylating a hydroxyl group on the putative this compound structure.
Materials:
-
This compound (or a precursor with an available hydroxyl group)
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride or carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the acyl chloride (1.2 equivalents) or carboxylic acid (1.2 equivalents) and a coupling agent like DCC or EDC if starting from a carboxylic acid.
-
Add DIPEA (2 equivalents) or a catalytic amount of DMAP.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate (B1210297) in hexanes).
-
Characterize the purified derivative by NMR and Mass Spectrometry.
In Vitro Screening of this compound Derivatives
Anticancer Activity
The cytotoxic effects of this compound derivatives can be evaluated against a panel of human cancer cell lines.
Table 1: Cytotoxic Activity of Selected Diterpenoids Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Daphgenkin A | SW620 (Colon) | 3.0 | |
| Euphorbia factor L₂₈ | MCF-7 (Breast) | 9.43 | |
| Caseakurzin B | A549 (Lung) | 4.4 | |
| Pteisolic acid G | HCT116 (Colon) | 4.07 | |
| 2-Himachelen-7-ol | SF-268 (Brain) | 8.1 µg/mL |
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the this compound derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators in stimulated immune cells.
Table 2: Anti-inflammatory Activity of Selected Diterpenoids
| Compound | Cell Line | Stimulant | Inhibited Mediator | IC50 (µM) | Reference |
| (+)-1 (dihydrochalcone) | RAW 264.7 | LPS | NO Production | 2.0 | |
| (-)-1 (dihydrochalcone) | RAW 264.7 | LPS | NO Production | 2.5 | |
| Multikaurane B | RAW 264.7 | LPS | NO Production | 8.0 | |
| Henrin A | RAW 264.7 | LPS | NO Production | 9.5 | |
| ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid | RAW 264.7 | LPS | NO Production | 5.6 |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
This protocol uses the Griess reagent to measure nitrite (B80452), a stable product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives dissolved in DMSO
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve and calculate the percentage of inhibition of NO production.
Mechanism of Action: Signaling Pathways
Diterpenoids often exert their anticancer and anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition is a key target for anti-inflammatory and anticancer drug development.
Caption: Simplified NF-κB signaling pathway and the potential inhibitory point for this compound derivatives.
MAPK Signaling Pathway
The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is common in cancer.
Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition by this compound derivatives.
Conclusion
The development of this compound derivatives presents a promising avenue for the discovery of novel anticancer and anti-inflammatory agents. The protocols and data presented here, though based on related compounds, provide a solid foundation for initiating a drug discovery program focused on this class of diterpenoids. Elucidation of the definitive structure of this compound will be a critical next step to refine these strategies and unlock the full therapeutic potential of its derivatives.
References
- 1. Bioinspired Asymmetric Synthesis of Hispidanin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrochalcones and Diterpenoids from Pteris ensiformis and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Hispidanin A and Related Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Total Synthesis of Hispidanin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Hispidanin B: Application Notes on a Potential Anticancer Agent
Disclaimer: The following information is based on currently available scientific literature. While Hispidanin B has demonstrated significant cytotoxic effects against several cancer cell lines, its mechanism of action, including its potential as an enzyme inhibitor, has not yet been elucidated. The protocols and potential pathways described below are therefore presented as representative examples for the investigation of a novel bioactive compound.
This compound is a dimeric diterpenoid isolated from the rhizomes of Isodon hispida.[1] Recent studies have highlighted its potential as an anticancer agent due to its cytotoxic activity against various human tumor cell lines.[1] This document provides an overview of the known biological activity of this compound, along with detailed protocols for assessing its cytotoxic effects and a hypothetical framework for investigating its mechanism of action.
Quantitative Data Presentation
The cytotoxic activity of this compound has been evaluated against three human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| SGC7901 | Gastric Carcinoma | 10.7[1] |
| SMMC7721 | Hepatocellular Carcinoma | 9.8[1] |
| K562 | Chronic Myelogenous Leukemia | 13.7[1] |
Experimental Protocols
The following is a representative protocol for determining the cytotoxic activity of a compound such as this compound using a standard MTT assay.
Protocol: Determination of Cytotoxicity using MTT Assay
Objective: To determine the IC50 value of this compound in a specific cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., SGC7901, SMMC7721, or K562)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA, and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Visualizations
Workflow for Natural Product Drug Discovery
The following diagram illustrates a general workflow for the identification and characterization of bioactive compounds from natural sources.
Caption: A streamlined workflow for the discovery of novel drugs from natural products.
Hypothetical Signaling Pathway for this compound's Cytotoxic Effect
While the precise mechanism is unknown, the cytotoxicity of this compound could potentially be mediated through the inhibition of a key enzyme in a cancer cell survival pathway. The diagram below presents a hypothetical model.
Caption: A hypothetical model of this compound inducing apoptosis by inhibiting a key survival enzyme.
References
Troubleshooting & Optimization
Technical Support Center: Hispidanin B Synthesis
Welcome to the technical support center for the synthesis of Hispidanin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this valuable diarylheptanoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my Claisen-Schmidt condensation to form the chalcone (B49325) precursor consistently low?
Potential Causes:
-
Inappropriate Base: The choice and amount of base are critical. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used, but their concentration can significantly impact the reaction outcome. Too much or too little can lead to side reactions or incomplete conversion.
-
Reaction Temperature: The reaction is often run at room temperature, but temperature fluctuations can affect the reaction rate and selectivity.
-
Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates. A mixture of ethanol (B145695) and water is often employed.
-
Side Reactions: Aldol (B89426) condensation of the ketone starting material with itself can be a significant side reaction. Additionally, Cannizzaro reactions of the aldehyde can occur under strongly basic conditions.
Solutions:
-
Optimize Base Concentration: Titrate the amount of base used. A study on the synthesis of chalcones demonstrated that 20 mol% of solid NaOH was sufficient to catalyze the Claisen-Schmidt reaction effectively under solvent-free conditions, yielding quantitative results (96-98%).[1]
-
Control Temperature: Maintain a consistent reaction temperature. If side reactions are an issue, consider running the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity.
-
Solvent Optimization: Experiment with different solvent ratios (e.g., varying the ethanol/water ratio) to ensure optimal solubility of your specific starting materials.
-
Use of a Solid Support: Consider using a solid-supported catalyst, such as alumina (B75360), which can facilitate the reaction and simplify workup. Aldol condensations on basic alumina have been shown to provide a facile route to chalcones in a solvent-free medium.
Question 2: I am observing a complex mixture of products after the Wittig reaction to introduce the double bond. How can I improve the stereoselectivity and yield?
Potential Causes:
-
Ylide Stability: The nature of the ylide (stabilized vs. non-stabilized) is a primary determinant of stereoselectivity. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[2]
-
Reaction Conditions: The choice of solvent, temperature, and the presence of salts can all influence the stereochemical outcome of the Wittig reaction. "Salt-free" conditions are known to favor the formation of cis-alkenes.
-
Base Selection: The base used to generate the ylide is crucial. Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are common, but their choice can affect ylide stability and reactivity.
Solutions:
-
Select the Appropriate Ylide: For the synthesis of this compound, which contains an (E)-alkene, a stabilized ylide is generally preferred.
-
Optimize Reaction Conditions:
-
Solvent: Aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically used.
-
Temperature: Running the reaction at low temperatures (e.g., -78 °C) can often improve selectivity.
-
Additives: The addition of lithium salts can sometimes influence the stereoselectivity.
-
-
Modified Wittig Reactions: Consider using a Horner-Wadsworth-Emmons (HWE) reaction, which often provides excellent (E)-selectivity and easier purification as the phosphate (B84403) byproduct is water-soluble.
Question 3: The deprotection of the catechol moieties is resulting in a low yield of this compound due to product degradation. What can I do to minimize this?
Potential Causes:
-
Harsh Deprotection Conditions: Catechols are sensitive to oxidation, especially under harsh acidic or basic conditions used for deprotection.
-
Air Oxidation: The free catechol groups in this compound are susceptible to oxidation by atmospheric oxygen, leading to the formation of colored byproducts.
-
Inappropriate Protecting Group: The choice of protecting group and its cleavage conditions are critical for the successful synthesis of phenolic compounds.
Solutions:
-
Mild Deprotection Reagents:
-
For methyl ethers, boron tribromide (BBr₃) is effective but can be harsh. Consider milder conditions or alternative Lewis acids.
-
For benzyl (B1604629) ethers, catalytic hydrogenation (e.g., H₂, Pd/C) is a mild and effective method.
-
For silyl (B83357) ethers (e.g., TBDMS), fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used under buffered conditions.
-
-
Degassed Solvents and Inert Atmosphere: Perform the deprotection and subsequent workup under an inert atmosphere (e.g., argon or nitrogen) using degassed solvents to minimize oxidation.
-
Strategic Protecting Group Selection: In the synthesis of a related diarylheptanoid, a MOM (methoxymethyl) ether was used as a protecting group, which can be cleaved under acidic conditions.[3] For catechols, cyclic acetals or ketals (e.g., formed with acetone (B3395972) or 2,2-dimethoxypropane) can be employed and are typically cleaved under mild acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of a diarylheptanoid like this compound?
A1: The overall yield can vary significantly depending on the synthetic route. A reported 15-step total synthesis of a structurally similar diarylheptanoid, 7-(3,4-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one, achieved an overall yield of 20%.[4] Shorter, more convergent routes are constantly being developed to improve overall efficiency.
Q2: What are the most critical steps affecting the overall yield in this compound synthesis?
A2: Key steps that often present challenges and significantly impact the overall yield include:
-
The initial coupling reactions to form the C7 backbone, such as Claisen-Schmidt or aldol condensations.
-
The stereoselective formation of the double bond via reactions like the Wittig or Horner-Wadsworth-Emmons reaction.
-
The protection and deprotection of the sensitive catechol functional groups.
Q3: What are the recommended purification methods for this compound and its intermediates?
A3: Due to the polar nature of diarylheptanoids, a combination of chromatographic techniques is often necessary.
-
Flash Chromatography: This is a standard method for purifying intermediates throughout the synthesis. A method for purifying the diarylheptanoid oregonin (B3271705) from red alder extract utilized flash chromatography to achieve >95% purity.[5]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the preparative separation of polar compounds like diarylheptanoids from complex mixtures and can minimize sample loss due to irreversible adsorption on solid supports.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often used for the final purification of this compound to achieve high purity, especially for analytical and biological testing purposes.
Data Presentation
Table 1: Comparison of Yields for Claisen-Schmidt Condensation under Different Catalytic Conditions.
| Catalyst | Mol% | Reaction Time | Yield (%) | Reference |
| NaOH (solid) | 20 | 5 min (grinding) | 96-98 | |
| Schiff-base metal complexes | - | Shorter than conventional | >90 | |
| Ca(OH)₂ and K-Ca(OH)₂ | 5 | Room Temp | 74-92 | |
| Conventional NaOH/KOH | - | Varies | Often lower with side products | General Knowledge |
Table 2: Protecting Groups for Catechols in Diarylheptanoid Synthesis.
| Protecting Group | Protection Reagent | Deprotection Conditions | Advantages | Disadvantages |
| Methylene acetal | CH₂Br₂ / Cs₂CO₃ | BBr₃ | Robust | Deprotection can be harsh |
| Isopropylidene ketal | 2,2-dimethoxypropane / p-TsOH | Mild acid (e.g., aq. AcOH) | Mild cleavage | May be sensitive to other acidic steps |
| Benzyl ethers | Benzyl bromide / K₂CO₃ | H₂, Pd/C | Mild deprotection | Requires hydrogenation conditions |
| Silyl ethers (e.g., TBDMS) | TBDMSCl / Imidazole | TBAF | Mild cleavage | Can be labile under certain conditions |
| Methoxymethyl (MOM) ether | MOMCl / DIPEA | Acidic conditions (e.g., HCl) | Stable to many reagents | Deprotection requires acid |
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation to form Chalcone Intermediate
This protocol is based on a general method for chalcone synthesis and should be optimized for the specific substrates used for this compound.
-
To a solution of the protected 3,4-dihydroxyacetophenone (1 equivalent) in ethanol, add an aqueous solution of NaOH (e.g., 40%).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the protected 3,4-dihydroxycinnamaldehyde (1 equivalent) in ethanol to the reaction mixture with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.
-
The precipitated chalcone product is then collected by filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash chromatography.
Protocol 2: General Procedure for Horner-Wadsworth-Emmons Olefination
This protocol outlines a general procedure for the (E)-selective formation of the double bond.
-
To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, add the appropriate phosphonate (B1237965) reagent (1.2 equivalents) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of the aldehyde precursor (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the (E)-alkene.
Mandatory Visualization
References
- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient purification of the diarylheptanoid oregonin from red alder (Alnus rubra) leaves and bark combining aqueous extraction, spray drying and flash-chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hispidanin B Solubility for In Vitro Assays
Welcome to the technical support center for utilizing Hispidanin B in your research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring dimeric diterpenoid extracted from the rhizomes of Isodon hispida. It has demonstrated cytotoxic activities against various cancer cell lines. Like many complex natural products, this compound is a hydrophobic molecule, which can make it challenging to dissolve in aqueous-based media used for in vitro assays.[1] Poor solubility can lead to inaccurate compound concentrations and unreliable experimental results.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for use in cell-based assays. DMSO is a powerful organic solvent that is miscible with a wide range of aqueous and organic solvents.
Q3: What is the approximate solubility of this compound in DMSO?
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
This is a common issue when diluting a DMSO stock solution into an aqueous medium. The dramatic decrease in solvent polarity causes the hydrophobic compound to crash out of solution. Here are several troubleshooting steps:
-
Reduce the final DMSO concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
Use a serial dilution approach: Instead of adding the DMSO stock directly to the final volume of media, perform one or more intermediate dilutions in media. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Pre-warm the media: Adding the DMSO stock to pre-warmed cell culture media (37°C) can sometimes improve solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the this compound stock to the media.
-
Consider the use of a surfactant or co-solvent: For particularly challenging compounds, a small amount of a biocompatible surfactant like Tween-80 or a co-solvent like PEG300 can be used in the final dilution step to improve solubility. However, appropriate vehicle controls are crucial if you use this approach.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Increase the volume of DMSO. Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate briefly. |
| Precipitate forms immediately upon dilution in aqueous media. | "Solvent shift" - rapid decrease in solvent polarity. | Perform serial dilutions. Ensure the final DMSO concentration is low (<0.5%). Vortex immediately and vigorously after dilution. |
| Solution is cloudy or contains visible particles after dilution. | Incomplete dissolution or precipitation over time. | Filter the final working solution through a 0.22 µm syringe filter before adding to cells. Prepare fresh dilutions for each experiment. |
| Inconsistent results between experiments. | Inaccurate concentration of the working solution due to precipitation. | Always visually inspect your final working solution for any signs of precipitation before use. Prepare a fresh stock solution if you suspect degradation. |
| Cell death observed in vehicle control wells. | High final concentration of DMSO. | Ensure the final DMSO concentration in your assay is at a non-toxic level for your specific cell line (typically ≤ 0.5%). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 656.89 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 6.57 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of cell culture grade DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Determine the final concentration of this compound required for your assay. For example, to prepare a 10 µM working solution.
-
Perform a serial dilution. For example, first dilute the 10 mM stock solution 1:100 in pre-warmed media to create a 100 µM intermediate solution. To do this, add 10 µL of the 10 mM stock to 990 µL of media and vortex immediately.
-
Further dilute the 100 µM intermediate solution 1:10 in pre-warmed media to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of media and mix thoroughly.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells. The final DMSO concentration in this example would be 0.1%.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Hispidanin B degradation pathways and storage conditions
Frequently Asked Questions (FAQs)
Q1: Why is there limited information on the stability and degradation of Hispidanin B?
A1: this compound is a specific diterpenoid that may not have been subjected to extensive public domain stability studies. The stability of a compound is often investigated during later stages of drug development, and this information may be proprietary or not yet published. Researchers are encouraged to perform their own stability-indicating studies to determine optimal storage and handling conditions.
Q2: What are the likely factors that could cause this compound to degrade?
A2: Based on the general chemical nature of diterpenoids, degradation of this compound is likely to be influenced by several factors, including:
-
pH: Exposure to strongly acidic or basic conditions can catalyze hydrolysis or rearrangement reactions.
-
Oxidation: The presence of oxidizing agents or exposure to air (oxygen) over time can lead to oxidative degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.[1][2]
Q3: What are the recommended general storage conditions for this compound?
A3: In the absence of specific data, it is recommended to store this compound under conditions that minimize potential degradation. As a general precaution for diterpenoid compounds, store this compound as a solid in a well-sealed container, protected from light, at a low temperature (e.g., -20°C or -80°C). If in solution, use a non-reactive solvent, aliquot to avoid repeated freeze-thaw cycles, and store protected from light at low temperatures.
Q4: How can I determine the degradation products of this compound?
A4: To identify degradation products, you can perform forced degradation studies where this compound is subjected to stress conditions (acid, base, oxidation, heat, light).[3][4][5] The resulting mixtures can be analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a diode-array detector (DAD). The degradation products can be isolated and their structures elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of this compound peak in HPLC analysis of a freshly prepared solution. | The compound may be unstable in the chosen solvent or at room temperature. | Prepare solutions fresh before use. If possible, use a chilled autosampler. Evaluate the stability of this compound in different solvents to find a more suitable one. |
| Appearance of multiple new peaks in the chromatogram after short-term storage. | Degradation is occurring. | Re-evaluate storage conditions. Store aliquots at a lower temperature and protect from light. Ensure the storage container is inert and properly sealed. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | Ensure that all parameters (temperature, pH, concentration of stressor, light exposure) are tightly controlled and consistent across all experiments. Use a validated, stability-indicating analytical method. |
| No degradation is observed under forced degradation conditions. | The stress conditions may not be harsh enough, or the duration of the study is too short. | Increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of exposure. However, avoid overly harsh conditions that can lead to complete degradation or unrealistic degradation pathways. A target degradation of 5-20% is often recommended. |
| Complete disappearance of the this compound peak after stress testing. | The stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the experiment to achieve partial degradation, allowing for the observation of degradation products. |
Hypothetical Degradation Pathways of a Diterpenoid
The following diagram illustrates a hypothetical degradation pathway for a generic diterpenoid structure, which could share similarities with this compound. This is a conceptual guide to the types of reactions that may occur.
Caption: Hypothetical degradation pathways for a diterpenoid under various stress conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound and identify potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV/DAD or HPLC-MS system
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at different time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples at various intervals, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples at different time points and dilute for analysis.
-
Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 48 hours. Also, expose a solution of this compound to the same conditions. Analyze the samples at various time points.
-
Photolytic Degradation: Expose a solution of this compound to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at appropriate time intervals.
4. Sample Analysis:
-
Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method.
-
Monitor the formation of degradation products and the decrease in the peak area of this compound.
-
Calculate the percentage of degradation.
Workflow for Forced Degradation Study
Caption: Experimental workflow for conducting a forced degradation study of this compound.
Data Presentation
The following tables provide an example of how to summarize the quantitative data from a forced degradation study. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl at 60°C | 24 | 15.2% | 2 |
| 0.1 M NaOH at 60°C | 8 | 25.8% | 3 |
| 3% H₂O₂ at RT | 24 | 10.5% | 1 |
| Thermal (60°C) | 48 | 5.1% | 1 |
| Photolytic | 24 | 8.9% | 2 |
Table 2: HPLC Retention Times of this compound and Degradation Products
| Compound | Retention Time (min) |
| This compound | 15.4 |
| Degradation Product 1 (Acid) | 12.1 |
| Degradation Product 2 (Acid) | 18.2 |
| Degradation Product 3 (Base) | 10.5 |
| Degradation Product 4 (Base) | 13.8 |
| Degradation Product 5 (Base) | 19.1 |
| Degradation Product 6 (Oxidative) | 16.5 |
| Degradation Product 7 (Thermal) | 14.9 |
| Degradation Product 8 (Photolytic) | 11.2 |
| Degradation Product 9 (Photolytic) | 20.3 |
References
Optimizing HPLC Conditions for Hispidanin B Analysis: A Technical Support Center
Disclaimer: As of late 2025, specific, validated HPLC methods for the analysis of Hispidanin B are not widely published in scientific literature. The following technical support guide has been developed based on established methodologies for structurally similar compounds, such as other diterpenoids and flavonoids, combined with general HPLC troubleshooting principles. This guide is intended to serve as a strong starting point for method development and to assist researchers in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: I am starting to develop an HPLC method for this compound. What are the recommended initial conditions?
A1: For initial method development for this compound, a reversed-phase HPLC approach is recommended. Based on methods for similar diterpenoid compounds, a good starting point would be a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
Q2: What is the expected UV absorbance maximum for this compound?
Q3: How should I prepare my this compound sample for HPLC analysis?
A3: Sample preparation is crucial for accurate and reproducible results. For natural product extracts containing this compound, a common approach involves solvent extraction followed by a clean-up step. Methanol (B129727) or ethanol (B145695) are often suitable extraction solvents.[3] After extraction, the sample should be filtered through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.[4] If the sample matrix is complex, a Solid-Phase Extraction (SPE) clean-up may be necessary to remove interfering compounds.
Troubleshooting Guide
This section addresses common issues encountered during HPLC analysis in a question-and-answer format.
| Problem | Question | Possible Causes & Solutions |
| Peak Shape Issues | Q: My this compound peak is tailing. What should I do? | A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase. Possible Causes: - Active Silanol (B1196071) Groups: The silica (B1680970) backbone of C18 columns has silanol groups that can interact with polar analytes. - Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte and the silanol groups. Solutions: 1. Add an Acidic Modifier: Add 0.1% formic acid or acetic acid to your mobile phase to suppress the ionization of silanol groups. 2. Adjust pH: Lowering the mobile phase pH can protonate your analyte, reducing interactions with the stationary phase. 3. Use a Different Column: Consider a column with end-capping or a different stationary phase. |
| Q: My peaks are broad or split. What could be the problem? | A: Broad or split peaks can indicate a few potential problems. Possible Causes: - Column Contamination or Void: The column inlet may be contaminated or have a void. - Incompatible Injection Solvent: The solvent used to dissolve the sample may be too strong compared to the mobile phase. - Co-eluting Impurities: Another compound may be eluting at a very similar retention time. Solutions: 1. Flush or Replace the Column: Try flushing the column with a strong solvent. If that fails, the column may need to be replaced. Using a guard column can help protect the analytical column. 2. Match Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible. 3. Optimize Separation: Adjust the gradient or mobile phase composition to improve resolution. | |
| Retention Time Issues | Q: The retention time for this compound is drifting or changing between runs. Why is this happening? | A: Retention time variability can compromise the reliability of your analysis. Possible Causes: - Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially in gradient elution. - Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile component. - Temperature Fluctuations: Changes in column temperature can affect retention times. Solutions: 1. Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time (e.g., 5-10 column volumes) before each injection. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs covered. 3. Use a Column Oven: A column oven will maintain a stable temperature, leading to more consistent retention times. |
| Baseline and Pressure Problems | Q: I'm seeing ghost peaks in my chromatogram. What are they and how do I get rid of them? | A: Ghost peaks are unexpected peaks that appear in the chromatogram. Possible Causes: - Contamination: The mobile phase, sample, or HPLC system may be contaminated. - Late Elution: A compound from a previous injection may be eluting in the current run. Solutions: 1. Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh mobile phase. 2. Clean the System: Flush the injector and the entire system. 3. Incorporate a Wash Step: Add a high-organic wash step at the end of your gradient to elute any strongly retained compounds. |
| Q: The system backpressure is unusually high. What should I do? | A: High backpressure can damage the pump and column. Possible Causes: - Column or Frit Blockage: Particulate matter from the sample or mobile phase can block the column inlet frit. - Precipitation: Buffer salts may have precipitated in the system. Solutions: 1. Filter Samples and Mobile Phases: Always filter your samples and mobile phases to remove particulates. 2. Use an In-line Filter: An in-line filter can protect the column from blockage. 3. Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with an appropriate solvent (check the column manual first). |
Experimental Protocols
General Protocol for HPLC Method Development for this compound
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Sample Preparation:
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Accurately weigh a known amount of the plant extract or sample containing this compound.
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Extract the sample with an appropriate solvent (e.g., methanol or ethanol) using sonication or maceration.
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Centrifuge the extract to pellet any solid material.
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Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
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If necessary, dilute the sample with the initial mobile phase.
-
-
HPLC System and Conditions:
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HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a PDA detector.
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Injection Volume: 10 µL.
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Detection: PDA detector scanning from 200-400 nm, with specific monitoring at key wavelengths (e.g., 225 nm, 254 nm, 280 nm).
-
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Gradient Elution Program (Example):
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This is a starting point and should be optimized based on the initial results.
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| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Data Presentation
Table 1: Example HPLC Conditions for Diterpenoid and Flavonoid Analysis
This table summarizes conditions from published methods for similar compounds, which can guide method development for this compound.
| Compound Class | Column | Mobile Phase | Detection | Reference |
| Diterpenoids | C18 | Methanol:Water (23:77) | UV | |
| Diterpenoids | C18 | Water and Acetonitrile Gradient (20% to 50% Acetonitrile over 40 min) | PDA (225 nm) | |
| Triterpenoids | C30 | Acetonitrile and Methanol | Charged Aerosol Detection (CAD) | |
| Flavonoids | C18 | Methanol and 0.2% Formic Acid in Water Gradient | DAD (270 nm, 330 nm, 340 nm) | |
| Flavonoids | C18 | 0.1% Formic Acid in Water and Acetonitrile Gradient | PDA |
Visualizations
Caption: A general workflow for the HPLC analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC problems.
References
Troubleshooting Crystallization: A Technical Guide for Hispidanin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of Hispidanin B.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps before attempting to crystallize this compound?
Before initiating crystallization trials, it is crucial to ensure the purity of your this compound sample. Impurities can impede crystal growth or lead to poorly formed crystals.[1][2][3] Techniques such as chromatography should be employed to achieve a purity of >95%.[1] Additionally, a thorough literature search for the solubility properties of this compound or similar diterpenoids can provide a good starting point for solvent selection.
Q2: I am not getting any crystals, only clear drops. What should I do?
This issue often indicates that the solution is not reaching a state of supersaturation, which is essential for nucleation to occur.[2] Consider the following adjustments:
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Increase Concentration: Gradually increase the concentration of this compound in your solution.
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Change Solvent System: Experiment with different solvents or solvent mixtures to find a system where this compound has limited solubility.
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Alter Temperature: Slowly cooling the solution can decrease solubility and promote supersaturation.
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Slow Evaporation: Use a slow evaporation setup to gradually increase the concentration of your compound.
Q3: My experiment resulted in a precipitate or amorphous solid instead of crystals. What went wrong?
Precipitation suggests that the solution reached supersaturation too quickly, leading to the rapid formation of a non-crystalline solid. To encourage crystal formation over precipitation, try the following:
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Reduce Concentration: Lower the initial concentration of this compound.
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Slow Down the Process: If using evaporation, slow down the rate of solvent removal. For cooling methods, decrease the rate of temperature change.
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Use a Different Precipitant: If a precipitant is being used, try a weaker one or reduce its concentration.
Q4: The crystals I obtained are very small or needle-like. How can I grow larger, higher-quality crystals?
The formation of numerous small crystals or needles indicates a high nucleation rate. To obtain larger crystals, the goal is to favor crystal growth over nucleation.
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Reduce Supersaturation: A lower level of supersaturation will result in fewer nucleation events, allowing the existing nuclei to grow larger.
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Optimize Temperature: Fine-tune the temperature to slow down the crystallization process.
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Seeding: Introduce a small, well-formed crystal (a seed) into a slightly supersaturated solution to encourage controlled growth.
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Additive Screens: Experiment with small amounts of additives that can influence crystal habit.
Q5: My crystals appear to have defects or are twinned. What could be the cause?
Crystal defects like lattice strain and twinning can arise from impurities or suboptimal growth conditions.
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Improve Purity: Ensure your this compound sample is highly pure.
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Control Growth Rate: Slower crystal growth often leads to higher quality crystals with fewer defects.
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Minimize Disturbances: Protect your crystallization experiments from vibrations and sudden temperature changes.
Data Presentation
Table 1: Common Solvents for Small Molecule Crystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Crystallization Methods | Notes |
| Water | 100 | 80.1 | Cooling, Vapor Diffusion, Evaporation | Suitable for polar compounds. |
| Ethanol (B145695) | 78 | 24.5 | Cooling, Evaporation, Solvent Layering | Good for moderately polar compounds. |
| Methanol | 65 | 32.7 | Cooling, Evaporation, Solvent Layering | Similar to ethanol but more volatile. |
| Acetone | 56 | 20.7 | Evaporation, Vapor Diffusion | Highly volatile, often leads to rapid crystallization. |
| Ethyl Acetate | 77 | 6.0 | Evaporation, Solvent Layering | Good for a wide range of polarities. |
| Dichloromethane | 40 | 9.1 | Evaporation, Solvent Layering | Very volatile, handle with care in a fume hood. |
| Hexane | 69 | 1.9 | Cooling, Evaporation, Solvent Layering | For non-polar compounds. |
| Toluene | 111 | 2.4 | Cooling, Evaporation, Solvent Layering | Less volatile than hexane, good for slower growth. |
Table 2: Example of a Crystallization Screening Grid
This table illustrates a hypothetical screening setup for this compound using a 24-well plate. The goal is to test various conditions simultaneously to identify promising crystallization leads.
| Well | This compound Conc. (mg/mL) | Solvent System | Precipitant | Temperature (°C) | Observations |
| A1 | 5 | Ethanol | Water | 4 | Clear Solution |
| A2 | 10 | Ethanol | Water | 4 | Small Needles |
| A3 | 5 | Acetone | Hexane | 25 (RT) | Amorphous Precipitate |
| A4 | 2 | Acetone | Hexane | 25 (RT) | Microcrystals |
| B1 | 5 | Ethyl Acetate | - | 4 | Clear Solution |
| B2 | 10 | Ethyl Acetate | - | 4 | Oily Droplets |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization (Hanging Drop Method)
Vapor diffusion is a widely used technique for crystallizing small molecules. This protocol outlines the hanging drop method.
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Prepare the Reservoir Solution: In the wells of a 24-well crystallization plate, pipette 500 µL of the reservoir solution. The reservoir solution will typically contain a precipitant at a higher concentration than the drop.
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Prepare the this compound Solution: Dissolve this compound in a suitable solvent to create a concentrated stock solution.
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Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of the this compound solution with 1-2 µL of the reservoir solution.
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Seal the Well: Invert the coverslip and place it over a well, ensuring an airtight seal with grease.
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Equilibration: The system is allowed to equilibrate. Water will slowly diffuse from the drop to the reservoir, causing the concentration of both this compound and the precipitant in the drop to increase, ideally leading to crystallization.
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Incubation and Observation: Store the plate in a vibration-free environment at a constant temperature. Observe the drops periodically under a microscope for crystal growth.
Visualizations
Caption: A flowchart illustrating a typical troubleshooting workflow for crystallization experiments.
Caption: A diagram outlining the experimental workflow for setting up a vapor diffusion crystallization trial.
References
Preventing epimerization during Hispidanin B synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of Hispidanin B.
Frequently Asked Questions (FAQs)
Q1: What is epimerization, and why is it a critical issue in the synthesis of this compound?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. This results in the formation of a diastereomer, known as an epimer. In the context of this compound synthesis, which involves the creation of a complex molecular architecture with several contiguous stereocenters, preventing epimerization is crucial. The biological activity of this compound is highly dependent on its specific three-dimensional structure. Any deviation from the natural stereochemistry can lead to a significant loss of or alteration in its therapeutic efficacy. Furthermore, epimers often have very similar physical properties, making their separation from the desired product challenging and costly.
Q2: Which stereocenters in the hispidane core are most susceptible to epimerization?
A2: While any stereocenter can potentially epimerize under harsh conditions, those adjacent to carbonyl groups or other activating functional groups are generally more susceptible. In the hispidane core, the stereocenters formed during the key cycloaddition reaction to create the decalin ring system are critical to control. Once these are set, subsequent reactions involving strong acids, strong bases, or high temperatures can potentially lead to the epimerization of adjacent centers. For instance, a chiral center at a position alpha to a ketone is particularly prone to epimerization through enolization. Careful selection of reagents and reaction conditions throughout the synthesis is paramount to maintain the stereochemical integrity of the molecule.
Q3: What are the primary strategies for establishing and maintaining the correct stereochemistry during this compound synthesis?
A3: The core strategy revolves around a highly diastereoselective Diels-Alder reaction to construct the central ring system. The primary methods to control the stereochemical outcome of this key step include:
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Substrate Control: Incorporating bulky protecting groups (e.g., tert-butyldimethylsilyl, TBS) on the dienophile can sterically hinder one face of the molecule, directing the approach of the diene to the opposite face. This substrate-controlled diastereoselection is a powerful strategy for setting multiple stereocenters in a single step.
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Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can effectively control the facial selectivity of the cycloaddition. The auxiliary is typically removed in a later synthetic step.
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Lewis Acid Catalysis: The use of Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction. By coordinating to the dienophile, a Lewis acid can influence the transition state geometry, favoring the formation of one diastereomer over another.
Maintaining stereochemical integrity in subsequent steps involves using mild reaction conditions, avoiding prolonged exposure to harsh pH or high temperatures, and carefully selecting reagents for transformations such as deprotection and oxidation/reduction.
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity in the Key [4+2] Cycloaddition Step
This is a common and critical issue that can significantly impact the overall yield and purity of the desired this compound precursor.
Possible Causes and Solutions
| Possible Cause | Recommended Solutions |
| Suboptimal Reaction Temperature | The Diels-Alder reaction is often sensitive to temperature. Lower temperatures generally favor the kinetic product and can increase diastereoselectivity. It is recommended to perform the reaction at room temperature or below. |
| Inappropriate Solvent | The polarity of the solvent can influence the transition state of the cycloaddition. Non-polar solvents are often preferred for thermal Diels-Alder reactions. |
| Absence of or Incorrect Lewis Acid Catalyst | For challenging cycloadditions, a Lewis acid catalyst can significantly improve diastereoselectivity by locking the conformation of the dienophile. |
| Insufficient Steric Hindrance from Directing Groups | If using substrate control, ensure the protecting group is sufficiently bulky to effectively block one face of the dienophile. |
Detailed Experimental Protocol: Thermally Promoted, Substrate-Controlled Diels-Alder Cycloaddition
This protocol is adapted from the successful asymmetric synthesis of the related hispidane diterpenoid, Hispidanin A, and is designed to maximize diastereoselectivity through substrate control.
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Reactant Preparation: Dissolve the dienophile, bearing a sterically demanding protecting group such as TBS at a key stereocenter, in a dry, non-polar solvent (e.g., toluene) under an inert atmosphere (e.g., argon or nitrogen).
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Addition of Diene: Add the diene to the solution of the dienophile.
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Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired diastereomer.
Issue 2: Suspected Epimerization During Subsequent Synthetic Steps
Epimerization at one or more stereocenters after the initial ring formation can lead to a mixture of diastereomers and a reduction in the yield of the target molecule.
Possible Causes and Solutions
| Possible Cause | Recommended Solutions |
| Harsh Acidic or Basic Conditions | Prolonged exposure to strong acids or bases, often used for deprotection or hydrolysis, can lead to epimerization, especially at centers alpha to a carbonyl group. |
| * Milder Reagents: Employ milder deprotection conditions (e.g., TBAF for silyl (B83357) ethers instead of strong acids; mild bases like K₂CO₃ in methanol (B129727) for ester hydrolysis instead of NaOH). | |
| * Reaction Time and Temperature: Minimize reaction times and maintain low temperatures to reduce the likelihood of epimerization. | |
| Elevated Temperatures | High reaction temperatures can provide the activation energy needed for epimerization. |
| * Low-Temperature Reactions: Whenever possible, conduct reactions at or below room temperature. | |
| * Alternative Methods: Explore alternative synthetic routes or reagents that do not require high temperatures. |
Visualizations
Caption: General synthetic workflow for the hispidane core, emphasizing the crucial stereoselective cycloaddition step.
Technical Support Center: Enhancing the Stability of Hispidanin B in Cell Culture Media
Welcome to the technical support center for Hispidanin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound in cell culture applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is a flavonoid, a class of natural compounds known for their diverse biological activities. However, like many flavonoids, this compound can be unstable in aqueous environments such as cell culture media.[1][2] This instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, potentially leading to inaccurate or misleading results regarding its potency and efficacy.[3] Factors such as pH, temperature, light exposure, and interaction with media components can all contribute to its degradation.[2][4]
Q2: I've noticed a decrease in the activity of this compound in my long-term experiments. What could be the cause?
A decline in the biological activity of this compound during prolonged incubation is often due to its chemical degradation in the cell culture medium. The standard cell culture conditions (37°C, physiological pH) can accelerate the degradation of flavonoids. Additionally, components within the media, such as certain amino acids, metal ions, and the presence of dissolved oxygen, can contribute to its instability through oxidation and other chemical reactions.
Q3: How can I determine if this compound is degrading in my cell culture medium?
The most direct method to assess the chemical stability of this compound is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your specific cell culture medium (both with and without cells) and analyzing samples at various time points to measure the concentration of the parent compound. A decrease in the peak area corresponding to this compound over time is indicative of degradation.
Q4: Can I do anything to improve the stability of this compound in my experiments?
Yes, several strategies can be employed to enhance the stability of this compound. These include:
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pH Optimization: Although cell culture media have a narrow physiological pH range, slight adjustments (if tolerated by the cells) can sometimes improve stability.
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Use of Antioxidants: The addition of antioxidants like ascorbic acid or N-acetylcysteine to the culture medium can help prevent oxidative degradation.
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Minimizing Light Exposure: Protect your culture plates from direct light, as flavonoids can be susceptible to photodegradation.
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Fresh Media Supplementation: For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals to maintain a more consistent concentration.
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Formulation with Stabilizers: In some cases, co-solvents or complexing agents like cyclodextrins can improve both solubility and stability, though their effects on your specific cell line must be evaluated.
Q5: My this compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. What should I do?
This is a common issue with hydrophobic compounds and is often referred to as "crashing out." It occurs when the compound's solubility limit is exceeded as the DMSO stock is diluted into the aqueous medium. To mitigate this, you can:
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Decrease the final concentration: Ensure the final concentration of this compound does not exceed its aqueous solubility.
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Optimize the dilution method: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium to facilitate mixing.
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Lower the DMSO concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize both toxicity and precipitation.
Troubleshooting Guides
Issue 1: this compound Loses Efficacy in Experiments Longer Than 24 Hours
| Potential Cause | Explanation | Recommended Solution |
| Chemical Degradation | This compound, like other flavonoids, can degrade under standard cell culture conditions (37°C, neutral pH). | Perform a stability study using HPLC to quantify the degradation rate. If significant degradation occurs, replenish the medium with fresh this compound every 24 hours. Consider adding an antioxidant such as ascorbic acid (at a non-toxic concentration) to the medium. |
| Cellular Metabolism | Cells may metabolize this compound into less active or inactive forms over time. | Analyze cell lysates and culture supernatant by LC-MS to identify potential metabolites. If metabolism is rapid, a higher initial concentration or more frequent dosing may be necessary. |
| Interaction with Media Components | Components in the serum or basal medium may bind to or react with this compound, reducing its bioavailability. | Test the stability of this compound in a simpler, serum-free medium to see if stability improves. If so, consider reducing the serum percentage if your cells can tolerate it. |
Issue 2: Immediate or Time-Dependent Precipitation of this compound in Culture Medium
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound is likely a hydrophobic compound with limited solubility in aqueous-based cell culture media. | Determine the maximum soluble concentration of this compound in your specific medium. Perform experiments at or below this concentration. |
| "Crashing Out" from DMSO Stock | Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to precipitate. | Prepare an intermediate dilution of the DMSO stock in pre-warmed medium before adding it to the final culture volume. Add the compound slowly while gently agitating the medium. |
| pH and Temperature Effects | Changes in pH or temperature fluctuations can affect the solubility of the compound. | Ensure the pH of the medium is stable and within the optimal range. Always use pre-warmed (37°C) medium for dilutions and experiments. |
| Interaction with Serum Proteins | This compound may bind to proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes. | Try reducing the FBS concentration or using a serum-free medium if your experimental design and cell type permit. |
Quantitative Data Summary
The following tables provide hypothetical yet representative data on the stability of this compound under various conditions, based on the known behavior of similar flavonoids.
Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 4 | 85 |
| 8 | 68 |
| 24 | 35 |
| 48 | 12 |
Table 2: Effect of Antioxidants on this compound Stability in DMEM at 24 hours
| Condition | This compound Remaining (%) |
| Control (no antioxidant) | 35 |
| + 50 µM Ascorbic Acid | 65 |
| + 1 mM N-acetylcysteine | 58 |
Table 3: Influence of pH on this compound Stability in Buffer at 37°C for 8 hours
| pH | This compound Remaining (%) |
| 6.8 | 82 |
| 7.4 | 68 |
| 8.0 | 45 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay of this compound in Cell Culture Medium
Objective: To quantify the chemical stability of this compound in a specific cell culture medium over time.
Materials:
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This compound
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DMSO (anhydrous)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Incubator (37°C, 5% CO₂)
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HPLC system with a C18 column and UV detector
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Acetonitrile (B52724) (HPLC grade)
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Water (HPLC grade) with 0.1% formic acid
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Microcentrifuge tubes
Procedure:
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Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Spiking the Medium: Pre-warm the complete cell culture medium to 37°C. Spike the this compound stock solution into the medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Mix well by gentle inversion.
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Time Zero (T=0) Sample: Immediately after mixing, transfer a 1 mL aliquot to a microcentrifuge tube. This is your T=0 sample.
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Incubation: Place the remaining medium in a sterile, loosely capped tube in a 37°C, 5% CO₂ incubator.
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Time-Point Sampling: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove a 1 mL aliquot of the incubated medium and transfer it to a microcentrifuge tube.
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Sample Processing: To each 1 mL sample, add 1 mL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
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HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a suitable volume (e.g., 20 µL) onto the HPLC system. Use a gradient elution method with mobile phases of water (0.1% formic acid) and acetonitrile. Monitor the absorbance at the λmax of this compound.
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Data Analysis: Calculate the peak area of this compound at each time point. The percentage of this compound remaining is calculated relative to the peak area of the T=0 sample.
Visualizations
Caption: Generalized degradation pathway of a flavonoid like this compound in cell culture media.
Caption: Experimental workflow for assessing this compound stability in cell culture media.
References
Technical Support Center: Scalable Synthesis of Hispidanin B and Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Hispidanin B and related complex diterpenoids. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental insights and solutions to common challenges encountered during key synthetic steps.
Overview of Synthetic Strategy
The total synthesis of Hispidanin-type diterpenoids is a complex undertaking that involves several key transformations. A common strategy, exemplified by the synthesis of Hispidanin A, involves the convergent assembly of two complex fragments.[1][2][3][4] Key challenges in the scalability of this synthesis lie in the efficiency and robustness of the reactions used to construct the intricate polycyclic core and to couple the advanced intermediates. This guide focuses on three critical reactions: the Iron-Catalyzed Radical Cascade, the Stille Coupling, and the Diels-Alder Cycloaddition.
Overall Synthetic Workflow
I. Iron-Catalyzed Radical Cascade for Fragment Synthesis
The construction of one of the key diterpenoid fragments often employs an iron-catalyzed radical cascade.[1] This reaction allows for the efficient formation of complex cyclic systems from linear precursors.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in scaling up the iron-catalyzed radical cascade?
A1: A primary challenge is maintaining high diastereoselectivity and yield. On a larger scale, issues such as inefficient mixing, localized temperature gradients, and the presence of impurities can lead to the formation of undesired stereoisomers and side products. Careful control of reaction parameters is crucial.
Q2: Why is an iron catalyst used, and are there alternatives?
A2: Iron catalysts are attractive due to their low cost, low toxicity, and environmental friendliness compared to other transition metals. While other radical initiators can be used, iron catalysts have demonstrated high efficiency for this specific transformation in diterpenoid synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient catalyst activity. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or LC-MS. 2. Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen). 3. Use a freshly opened or purified catalyst. Consider a slight increase in catalyst loading. |
| Low Diastereoselectivity | 1. Suboptimal reaction temperature. 2. Incorrect solvent polarity. | 1. Lowering the reaction temperature can often improve diastereoselectivity, though it may require longer reaction times. 2. Screen alternative solvents. Non-polar solvents often provide better stereocontrol in radical reactions. |
| Formation of Side Products | 1. Presence of oxygen. 2. Undesired radical termination pathways. | 1. Thoroughly degas all solvents and ensure a completely inert atmosphere. 2. Adjust the concentration of the radical initiator and the substrate. |
Experimental Protocol: Iron-Catalyzed Radical Cascade
A representative procedure for an iron-catalyzed radical cascade in the synthesis of a Hispidanin A precursor is as follows:
To a solution of the acyclic precursor and a silane (B1218182) reducing agent (e.g., phenylsilane) in a suitable solvent (e.g., dichloromethane) at 0 °C under an argon atmosphere, a solution of the iron catalyst (e.g., iron(III) acetylacetonate) is added dropwise. The reaction mixture is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography.
| Parameter | Condition | Yield (%) |
| Catalyst | Iron(III) acetylacetonate | ~70-80% |
| Solvent | Dichloromethane (DCM) | |
| Temperature | 0 °C to room temperature | |
| Atmosphere | Inert (Argon) |
Troubleshooting Workflow: Low Yield in Radical Cascade
II. Palladium-Catalyzed Stille Coupling
The Stille coupling is a powerful and versatile cross-coupling reaction used to connect the two main fragments of the Hispidanin molecule. It is valued for its tolerance of a wide range of functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns with the Stille coupling on a larger scale?
A1: The primary concern is the toxicity of organotin reagents and byproducts. It is essential to handle these compounds with appropriate personal protective equipment in a well-ventilated fume hood. Post-reaction, quenching and work-up procedures must be designed to remove tin residues effectively.
Q2: How can the removal of tin byproducts be improved during purification?
A2: Purification can be challenging due to the non-polar and persistent nature of tin byproducts. Common methods include precipitation of the tin species with fluoride (B91410) (e.g., potassium fluoride), specific workups with reagents like DBU or ammonia, and careful column chromatography, sometimes requiring multiple columns.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive palladium catalyst. 2. Poor quality organostannane reagent. 3. Insufficiently reactive halide partner. | 1. Use a fresh source of palladium catalyst. Pd(PPh₃)₄ is sensitive to air and light. 2. The organostannane can degrade on storage; purify by chromatography if necessary. 3. Vinyl or aryl iodides are more reactive than bromides or chlorides. If using a less reactive halide, consider converting it to an iodide. |
| Homocoupling of Organostannane | 1. Presence of oxygen. 2. Suboptimal ligand choice. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Screen different phosphine (B1218219) ligands. Electron-rich and bulky ligands can sometimes suppress homocoupling. |
| Difficult Purification | 1. Residual tin compounds co-eluting with the product. | 1. Employ a fluoride workup (e.g., saturated aqueous KF). 2. Use multiple chromatography steps with different solvent systems or stationary phases (e.g., silica (B1680970) followed by alumina). |
Experimental Protocol: Stille Coupling
In a representative procedure, a degassed solution of the vinyl halide fragment, the organostannane fragment, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., THF or DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, and a specific workup is performed to remove tin byproducts before purification by column chromatography.
| Parameter | Condition | Yield (%) |
| Catalyst | Pd(PPh₃)₄ | ~60-75% |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | Reflux | |
| Atmosphere | Inert (Argon) |
III. Diels-Alder Cycloaddition
The final key step in constructing the Hispidanin core is often a Diels-Alder reaction, which forms a six-membered ring and solidifies the complex polycyclic architecture.
Frequently Asked Questions (FAQs)
Q1: What factors influence the stereochemical outcome of the Diels-Alder reaction in this synthesis?
A1: The stereochemistry is primarily dictated by the "endo rule" and the facial selectivity imposed by the existing stereocenters on the diene and dienophile fragments. The complex three-dimensional structures of the reacting partners often lead to a single major diastereomer.
Q2: Can Lewis acids be used to catalyze this Diels-Alder reaction?
A2: While Lewis acids are commonly used to accelerate Diels-Alder reactions, in the case of the Hispidanin A synthesis, the reaction has been reported to proceed under thermal conditions without a catalyst, affording a high yield of the desired product. The use of a catalyst could potentially lead to side reactions with the complex, functionalized substrates.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Reaction or Slow Conversion | 1. Insufficient temperature. 2. Steric hindrance between the diene and dienophile. | 1. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. 2. This is an inherent challenge with complex substrates. Prolonged reaction times may be necessary. Ensure precise stoichiometry. |
| Formation of Multiple Products | 1. Competing reaction pathways. 2. Retro-Diels-Alder reaction at high temperatures. | 1. Lowering the reaction temperature may improve selectivity. 2. Avoid excessively high temperatures. Find the optimal balance between reaction rate and product stability. |
| Product Isolation Issues | 1. Product is difficult to crystallize or separate from starting materials. | 1. Utilize advanced chromatographic techniques such as preparative HPLC for purification. 2. If starting materials are unreacted, consider recycling them. |
Experimental Protocol: Diels-Alder Cycloaddition
A solution of the diene and dienophile fragments in a high-boiling solvent (e.g., toluene (B28343) or xylene) is heated to reflux under an inert atmosphere. The reaction is monitored for the consumption of the starting materials. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
| Parameter | Condition | Yield (%) |
| Catalyst | None (Thermal) | >90% |
| Solvent | Toluene | |
| Temperature | Reflux | |
| Atmosphere | Inert (Argon) |
Decision Pathway for Diels-Alder Optimization
References
- 1. Asymmetric Total Synthesis of Hispidanin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioinspired Asymmetric Synthesis of Hispidanin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of Hispidanin A and Related Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing byproducts in the synthesis of Hispidanin B
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on the synthesis of Hispidanin A, a closely related analogue of Hispidanin B, and general principles of the key chemical transformations involved. Specific experimental data for the synthesis of this compound is not widely available. Researchers should adapt these recommendations to their specific experimental observations.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during the synthesis of this compound, focusing on the key reaction steps: the iron-catalyzed radical cascade, the cationic polyene cyclization, and the Diels-Alder reaction.
Issue 1: Low Yield in the Iron-Catalyzed Radical Cascade
The iron-catalyzed radical cascade is a critical step in forming the labdane-type diene intermediate. Low yields can be attributed to several factors.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting material is still present after the standard reaction time, consider extending the reaction duration. | Increased consumption of starting material and higher yield of the desired diene. |
| Suboptimal Temperature | The reaction temperature is crucial for radical initiation and propagation. If the yield is low, try optimizing the temperature in small increments (e.g., ± 5 °C). | Improved reaction rate and yield. |
| Catalyst Inactivity | The iron catalyst can be sensitive to air and moisture. Ensure the use of a freshly opened or properly stored catalyst. Consider using a higher catalyst loading if inactivity is suspected. | Enhanced catalytic activity leading to a higher yield. |
| Side Reactions | The formation of byproducts through undesired radical pathways can reduce the yield. Analyze the crude reaction mixture by LC-MS to identify major byproducts. Adjusting the concentration of the radical initiator or the temperature may suppress side reactions. | Minimization of byproduct formation and an increase in the desired product's yield. |
Issue 2: Formation of Stereoisomers in the Diels-Alder Reaction
The Diels-Alder reaction forms the core cyclohexene (B86901) ring of the this compound backbone. The formation of undesired stereoisomers (e.g., exo instead of the desired endo product) is a common challenge.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Thermodynamic vs. Kinetic Control | The endo product is typically the kinetically favored product. Running the reaction at a lower temperature may increase the selectivity for the endo isomer. | Increased ratio of the desired endo stereoisomer. |
| Lewis Acid Catalyst | The use of a Lewis acid catalyst can enhance the stereoselectivity of the Diels-Alder reaction. Screen different Lewis acids (e.g., Et₂AlCl, SnCl₄) and optimize the catalyst loading. | Improved diastereoselectivity towards the desired product. |
| Solvent Effects | The polarity of the solvent can influence the transition state of the Diels-Alder reaction. Experiment with a range of solvents with varying polarities. | Enhanced stereoselectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: While specific byproducts for the this compound synthesis are not extensively documented, based on the synthesis of Hispidanin A and similar diterpenoids, common byproducts may include:
-
In the iron-catalyzed radical cascade: Over-reduction of the desired diene or formation of constitutional isomers.
-
In the cationic polyene cyclization: Incomplete cyclization products or rearranged carbocation-derived products.[1]
-
In the Diels-Alder reaction: The formation of the undesired exo stereoisomer, and potentially products from the polymerization of the diene or dienophile.
Q2: How can I purify the final this compound product from closely related byproducts and stereoisomers?
A2: Purification of complex natural products like this compound often requires a multi-step approach.
-
Column Chromatography: Initial purification on silica (B1680970) gel can remove major impurities. A gradient elution system with a mixture of non-polar (e.g., hexanes) and moderately polar (e.g., ethyl acetate) solvents is typically effective.
-
Preparative High-Performance Liquid Chromatography (HPLC): For separating diastereomers and other closely related impurities, preparative HPLC is often necessary. A chiral column may be required to separate enantiomers if a racemic synthesis is performed. The development of purification methods, especially preparative HPLC, has made it possible to identify compounds at trace amounts.[2]
Q3: Are there any alternative synthetic routes to this compound that might produce fewer byproducts?
A3: Research into the synthesis of complex diterpenoids is ongoing, and alternative routes are continuously being explored. Strategies that might offer better control over stereochemistry and reduce byproducts could include:
-
Enzyme-catalyzed reactions: Biocatalytic approaches can offer high stereoselectivity.
-
Different cycloaddition strategies: Exploring other types of pericyclic reactions could provide alternative pathways to the core structure.
-
Convergent synthesis: A strategy where complex fragments are synthesized separately and then joined together in the later stages can sometimes be more efficient and lead to fewer byproducts than a linear approach.
Experimental Protocols
General Protocol for the Diels-Alder Reaction
This protocol is a general guideline and should be optimized for the specific substrates used in the synthesis of this compound.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the labdane-type diene (1.0 eq) and the totarane-type dienophile (1.2 eq).
-
Solvent Addition: Dissolve the reactants in a suitable dry solvent (e.g., toluene, xylene). The choice of solvent can impact reaction rate and selectivity.
-
Reaction Conditions:
-
Thermal Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Catalytic Conditions: If using a Lewis acid catalyst, cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C) before the dropwise addition of the Lewis acid (e.g., Et₂AlCl, 0.1-1.0 eq). Allow the reaction to stir at this temperature and monitor by TLC.
-
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution for Lewis acid-catalyzed reactions). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
Caption: Hypothetical signaling pathway modulation.
References
Technical Support Center: Refinement of Hispidanin B Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Hispidanin B from crude extracts of Isodon hispida.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
This compound is an asymmetric dimeric diterpenoid. It has been isolated from the rhizomes of Isodon hispida[1]. The structure of this compound is complex, and its purification requires a multi-step chromatographic process.
Q2: What are the general steps for the purification of this compound from a crude plant extract?
The general workflow for the purification of this compound involves:
-
Extraction: The dried and powdered rhizomes of Isodon hispida are extracted with an organic solvent, typically ethanol (B145695) or methanol (B129727).
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned with solvents of increasing polarity (e.g., petroleum ether, EtOAc) to separate compounds based on their polarity. This compound is expected to be in the less polar fractions.
-
Column Chromatography: The fraction containing this compound is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. A gradient of solvents is used to elute the compounds.
-
Final Purification: The final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.
Q3: What are some common challenges encountered during the purification of this compound?
Common challenges include:
-
Low Yield: Diterpenoids are often present in low concentrations in plant material, leading to low overall yields.
-
Co-eluting Impurities: Crude extracts contain a complex mixture of compounds, and other diterpenoids with similar polarities can co-elute with this compound, making separation difficult.
-
Compound Degradation: ent-Kaurane diterpenoids can be sensitive to heat, light, and acidic conditions, which can lead to degradation during the purification process.
-
Reproducibility: Variations in the plant material (e.g., harvest time, geographic location) can affect the chemical profile of the extract and the reproducibility of the purification protocol.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Problem 1: Low or No Yield of this compound in the Final Purified Fraction
| Possible Cause | Troubleshooting Step |
| Inefficient Initial Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider increasing the extraction time or using a different solvent system (e.g., 95% ethanol). |
| This compound is in an Unexpected Fraction | Before large-scale fractionation, perform a small-scale pilot extraction and partitioning. Analyze each fraction by Thin Layer Chromatography (TLC) or HPLC to track the distribution of the target compound. |
| Degradation during Purification | Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure. Protect fractions from direct light. Ensure solvents are neutral and free of acidic impurities. |
| Irreversible Adsorption on Silica Gel | If this compound is suspected to be degrading on acidic silica gel, consider using neutral or deactivated silica gel. Alternatively, use a different stationary phase like Sephadex LH-20 for initial fractionation. |
Problem 2: Co-elution of Impurities with this compound
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Compounds | Employ orthogonal chromatographic techniques. For example, if normal-phase silica gel chromatography does not provide adequate separation, try reversed-phase HPLC or size-exclusion chromatography on Sephadex LH-20. |
| Overloading the Column | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation. A general rule is to load 1-5% of the column's stationary phase weight. |
| Inappropriate Solvent System | Optimize the solvent system for column chromatography using TLC. A good solvent system should provide a clear separation between this compound and major impurities, with an Rf value for this compound between 0.2 and 0.4. |
| Presence of Isomeric Compounds | Isomers can be particularly difficult to separate. High-resolution preparative HPLC with a long column and a shallow gradient may be necessary for the final purification step. |
Experimental Protocols
The following is a detailed methodology for the isolation of this compound from the rhizomes of Isodon hispida, based on the procedure described by Huang et al. (2014)[1].
1. Extraction and Initial Fractionation:
-
Air-dried and powdered rhizomes of Isodon hispida (5 kg) are extracted three times with 95% ethanol at room temperature.
-
The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297) (EtOAc).
2. Column Chromatography of the Ethyl Acetate Fraction:
-
The EtOAc-soluble fraction is subjected to column chromatography over silica gel.
-
A gradient elution is performed with a mixture of petroleum ether and acetone (B3395972) (from 10:1 to 1:1, v/v).
-
Fractions are collected and monitored by TLC.
3. Further Purification of Combined Fractions:
-
Fractions showing the presence of this compound (based on TLC comparison with a reference if available, or by LC-MS analysis) are combined.
-
The combined fractions are further purified by column chromatography on silica gel with a gradient of chloroform (B151607) and methanol (from 50:1 to 10:1, v/v).
4. Final Purification using Sephadex LH-20 and Preparative HPLC:
-
The enriched fraction is then subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with a mixture of chloroform and methanol (1:1, v/v).
-
Final purification is achieved by preparative HPLC on a C18 column to yield pure this compound.
Data Presentation
Table 1: Representative Yields for Diterpenoid Purification from Plant Extracts
| Purification Stage | Starting Material (kg) | Mass of Fraction (g) | Purity (%) |
| Crude Ethanol Extract | 5 | 500 | <1 |
| Ethyl Acetate Fraction | - | 150 | 1-5 |
| Silica Gel Fraction 1 | - | 30 | 10-20 |
| Silica Gel Fraction 2 | - | 5 | 40-60 |
| Sephadex LH-20 Fraction | - | 0.5 | 70-80 |
| Final Purified this compound | - | 0.02 | >95 |
Note: The values presented in this table are illustrative and can vary significantly based on the quality of the plant material and the efficiency of the extraction and purification process.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting low yield issues.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Hispidin and its Dimer, Hypholomin B
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding field of natural product research, styrylpyrone derivatives isolated from medicinal fungi have garnered significant attention for their diverse pharmacological properties. Among these, hispidin (B607954) and its dimeric derivative, hypholomin B, have emerged as compounds of interest. This guide provides an objective comparison of the biological activities of hispidin and hypholomin B, supported by experimental data, to aid researchers in their exploration of these promising natural compounds.
Comparative Biological Activity Data
The antioxidant, anti-inflammatory, and anticancer activities of hispidin and hypholomin B have been evaluated in various in vitro studies. The following table summarizes the key quantitative data from these investigations.
| Biological Activity | Compound | Assay | Cell Line/System | IC50 / Result | Reference |
| Antioxidant Activity | Hispidin | DPPH radical scavenging | - | 1.31 ± 0.81 µg/mL | [1] |
| Hypholomin B | DPPH radical scavenging | - | 0.31 ± 0.22 µg/mL | [1] | |
| Hispidin | ABTS radical scavenging | - | 52.13 ± 4.30 µM | [2] | |
| Trolox (Reference) | ABTS radical scavenging | - | 64.71 ± 2.75 µM | [2] | |
| Anti-inflammatory Activity | Hispidin | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 macrophages | Dose-dependent inhibition | [3] |
| Anticancer Activity | Hispidin | Cell Viability | CMT-93 (mouse colon cancer) | Dose-dependent reduction | |
| Hispidin | Cell Viability | HCT 116 (human colon cancer) | Dose-dependent reduction | ||
| Antiviral Activity | Hypholomin B | Neuraminidase Inhibition | - | 0.03 µM | |
| Hispidin | Neuraminidase Inhibition | - | 13.1 µM |
Detailed Experimental Methodologies
Antioxidant Activity Assays
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Principle: DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow. This color change is measured spectrophotometrically.
-
Protocol:
-
A stock solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the test compound (Hispidin or Hypholomin B) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
-
This assay also measures the total antioxidant capacity of a compound.
-
Principle: ABTS is converted to its radical cation (ABTS•+) by reaction with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color, which is reduced in the presence of an antioxidant.
-
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with methanol to obtain an absorbance of 0.700 at 734 nm.
-
A small volume of the test compound is added to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 30 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Anti-inflammatory Activity Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of nitrite (B80452), a stable product of NO, in the cell culture medium is measured as an indicator of NO production using the Griess reagent.
-
Protocol:
-
RAW 264.7 macrophage cells are cultured in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound (e.g., Hispidin) for a specific duration.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.
-
The absorbance is measured at approximately 540-550 nm. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Anticancer Activity Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cancer cells (e.g., CMT-93 or HCT 116) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound (e.g., Hispidin) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically between 540 and 570 nm).
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Signaling Pathways and Mechanisms of Action
Hispidin's Anti-inflammatory Action via the NF-κB Pathway
Hispidin has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Hispidin has been found to attenuate the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent inflammatory responses.
References
Comparing the cytotoxic effects of Hispidanin B and other diterpenoids
A notable gap in current research is the absence of publicly available data on the cytotoxic effects of Hispidanin B. Despite a comprehensive search of scientific literature, no studies detailing its impact on cell viability, IC50 values against cancer cell lines, or the underlying mechanisms of action could be identified. Therefore, this guide presents a comparative analysis of the cytotoxic properties of other well-characterized diterpenoids: Lipojesaconitine, Delpheline, and Kobusine, to provide a relevant framework for researchers in oncology and drug discovery.
This comparison focuses on their efficacy against various human cancer cell lines, supported by experimental data from peer-reviewed studies. The objective is to offer a clear, data-driven overview to inform future research and development in the field of natural product-based cancer therapeutics.
Quantitative Comparison of Diterpenoid Cytotoxicity
The cytotoxic activity of Lipojesaconitine, Delpheline, and Kobusine has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, is presented in the table below. Lower IC50 values are indicative of higher cytotoxic potential.
| Diterpenoid | Cancer Cell Line | IC50 (µM) |
| Lipojesaconitine | A549 (Lung Carcinoma) | 7.3 |
| MDA-MB-231 (Breast Cancer) | 6.0 | |
| MCF-7 (Breast Cancer) | 6.8 | |
| KB (Cervical Carcinoma) | 7.2 | |
| Delpheline | A549 (Lung Carcinoma) | >50 |
| MCF-7 (Breast Cancer) | 17.3 | |
| Kobusine | A549 (Lung Carcinoma) | >20 |
| DU145 (Prostate Carcinoma) | >20 | |
| KB (Cervical Carcinoma) | >20 | |
| KB-VIN (Multidrug-Resistant) | >20 |
Data sourced from studies on diterpenoid alkaloids' cytotoxicity.
Experimental Methodologies
The evaluation of the cytotoxic effects of these diterpenoids typically involves the use of colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays. These methods provide a quantitative measure of cell viability and proliferation.
MTT Assay Protocol:
The MTT assay is a widely used method to assess metabolic activity as an indicator of cell viability.[1][2][3][4][5]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test diterpenoid. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay Protocol:
The SRB assay is a method used for cell density determination based on the measurement of cellular protein content.
-
Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound.
-
Cell Fixation: After the treatment period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.
-
Washing: The unbound dye is removed by washing the plates multiple times with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 510-565 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve generated from the absorbance data.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of diterpenoids using a cell-based assay.
Caption: A generalized workflow for determining the cytotoxic effects of diterpenoids.
Signaling Pathways in Diterpenoid-Induced Cytotoxicity
While the precise mechanisms of action for many diterpenoids are still under investigation, several have been shown to induce apoptosis (programmed cell death) through various signaling cascades. A simplified, hypothetical pathway is illustrated below.
Caption: A hypothetical signaling pathway for diterpenoid-induced apoptosis.
References
Hispidin's Anticancer Mechanism: A Comparative Analysis with Doxorubicin, Cisplatin, and Paclitaxel
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of action of the natural compound hispidin (B607954), benchmarked against established chemotherapeutic agents.
Introduction
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a central focus of oncological research. Natural products have historically been a rich source of therapeutic leads. Hispidin, a polyphenolic compound found in medicinal mushrooms and plants, has emerged as a promising candidate with demonstrated anticancer properties. This guide provides a detailed comparison of the mechanism of action of hispidin with three widely used anticancer drugs: doxorubicin (B1662922), cisplatin (B142131), and paclitaxel (B517696). By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to offer a clear and objective resource for the scientific community.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a cytotoxic compound. The following table summarizes the IC50 values for hispidin, doxorubicin, cisplatin, and paclitaxel across various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and specific experimental conditions.
| Drug | Cancer Cell Line | IC50 Value | Exposure Time (hours) |
| Hispidin | LNCaP (Prostate) | 6.09 µM | 72[1] |
| C4-2 (Prostate) | 16.63 µM | 72[1] | |
| SGC-7901 (Gastric) | 61 ± 11 µM | 24[2] | |
| SCL-1 (Skin Squamous Carcinoma) | 100 µM | Not Specified[3] | |
| Capan-1 (Pancreatic) | 100 µM - 1 mM | Not Specified[3] | |
| Doxorubicin | AMJ13 (Breast) | 223.6 µg/ml | 72 |
| HepG2 (Hepatocellular Carcinoma) | 12.18 ± 1.89 µM | 24 | |
| HeLa (Cervical) | 2.92 ± 0.57 µM | 24 | |
| MCF-7 (Breast) | 2.50 ± 1.76 µM | 24 | |
| Cisplatin | A549 (Lung) | 10.91 µM ± 0.19 | 24 |
| A549 (Lung) | 7.49 µM ± 0.16 | 48 | |
| Ovarian Cancer Cell Lines | 0.1-0.45 µg/ml | Not Specified | |
| Paclitaxel | Ovarian Cancer Cell Lines | 0.4-3.4 nM | Not Specified |
| Non-Small Cell Lung Cancer Lines | >32 µM (3h), 9.4 µM (24h), 0.027 µM (120h) | 3, 24, 120 | |
| Small Cell Lung Cancer Lines | >32 µM (3h), 25 µM (24h), 5.0 µM (120h) | 3, 24, 120 |
Mechanisms of Action: A Head-to-Head Comparison
The anticancer effects of these compounds are mediated through distinct and, in some cases, overlapping molecular mechanisms. This section details the primary modes of action, focusing on the induction of apoptosis and cell cycle arrest.
Hispidin: A Multi-faceted Approach
Hispidin exhibits a multi-pronged attack on cancer cells, primarily through the induction of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest.
-
Induction of Apoptosis: Hispidin treatment leads to an increase in intracellular ROS, which in turn triggers mitochondrial dysfunction. This is characterized by a decreased Bcl-2/Bax ratio, disruption of the mitochondrial membrane potential, and the release of cytochrome c. The activation of caspase-3 and PARP cleavage are also observed, confirming the induction of apoptosis. Hispidin has been shown to induce both intrinsic and extrinsic apoptotic pathways.
-
Cell Cycle Arrest: In prostate cancer cells, hispidin has been observed to induce S-phase arrest. In pancreatic cancer stem cells, it was found to cause G1 arrest.
-
Signaling Pathway Modulation: Hispidin's effects are mediated through the modulation of several key signaling pathways. It has been shown to down-regulate the PI3K/Akt pathway, a critical survival pathway in many cancers.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy. Its primary mechanisms of action include:
-
DNA Intercalation: Doxorubicin intercalates into DNA, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA double-strand breaks.
-
Induction of Apoptosis: The DNA damage induced by doxorubicin triggers apoptotic pathways. It has been shown to upregulate Fas expression and enhance caspase activation.
-
Cell Cycle Arrest: Doxorubicin treatment typically leads to G2/M phase arrest.
Cisplatin: DNA Cross-linking and Damage
Cisplatin is a platinum-based compound that exerts its cytotoxic effects primarily through interactions with DNA.
-
DNA Adduct Formation: Cisplatin forms intra- and inter-strand cross-links in DNA, which distort the DNA structure and inhibit replication and transcription.
-
Induction of Apoptosis: The DNA damage triggers a cellular response that can lead to apoptosis. This involves the activation of various signaling pathways, including those involving p53 and MAP kinases.
-
Cell Cycle Arrest: Cisplatin-induced DNA damage can lead to cell cycle arrest at the G1, S, or G2-M phases.
Paclitaxel: Microtubule Stabilization
Paclitaxel, a taxane, has a unique mechanism of action that targets the cytoskeleton.
-
Microtubule Stabilization: Paclitaxel binds to β-tubulin, a component of microtubules, and stabilizes them, preventing their depolymerization. This disrupts the dynamic process of microtubule formation and breakdown, which is essential for mitosis.
-
Cell Cycle Arrest: The stabilization of microtubules leads to a sustained block in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: The prolonged mitotic arrest ultimately triggers apoptosis. Paclitaxel can also directly affect apoptotic signaling by binding to the anti-apoptotic protein Bcl-2.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Hispidin and the compared anticancer drugs.
Figure 1: Hispidin's Proposed Mechanism of Action
Figure 2: Mechanisms of Action for Doxorubicin, Cisplatin, and Paclitaxel
Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the anticancer activity of these compounds.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (Hispidin, Doxorubicin, Cisplatin, or Paclitaxel) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on key markers of apoptosis, such as Bcl-2, Bax, and cleaved caspase-3.
Protocol:
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Cell Cycle Analysis
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium (B1200493) iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.
Protocol:
-
Cell Harvesting and Fixation: After drug treatment, harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
Hispidin demonstrates a distinct and potent anticancer mechanism of action that differentiates it from conventional chemotherapeutic agents. Its ability to induce ROS-mediated apoptosis and modulate key survival pathways like PI3K/Akt highlights its potential as a novel therapeutic candidate. In comparison, doxorubicin and cisplatin primarily act as DNA-damaging agents, while paclitaxel disrupts microtubule dynamics. The multi-targeted nature of hispidin may offer advantages in overcoming drug resistance mechanisms that plague traditional therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of hispidin in cancer treatment. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further exploring the promising anticancer properties of this natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Hispidin induces autophagic and necrotic death in SGC-7901 gastric cancer cells through lysosomal membrane permeabilization by inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Hispidin—Fungal and Plant Polyketide - PMC [pmc.ncbi.nlm.nih.gov]
Hispidin's Anti-Inflammatory Efficacy in Animal Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Hispidin, a naturally occurring polyphenol, with a standard non-steroidal anti-inflammatory drug (NSAID). The following sections detail its performance in established animal models of inflammation, supported by experimental data and protocols.
While direct comparative studies of Hispidin against NSAIDs in classic acute inflammation models are limited in publicly available literature, this guide synthesizes available in vivo data on Hispidin's anti-inflammatory effects and draws comparisons with established NSAID performance where possible. The primary focus is on a wound healing model where Hispidin's impact on inflammatory cytokines was assessed.
Performance in a Rat Wound Healing Model
A study investigating the wound healing potential of Hispidin in rats provides valuable insights into its anti-inflammatory activity. In this model, full-thickness excision wounds were created, and the granulation tissue was analyzed for levels of key pro-inflammatory and anti-inflammatory cytokines. Hispidin was administered topically as an ointment at concentrations of 2.5% and 5% (w/w) and compared to a control group and a group treated with Nitrofurazone, an antimicrobial agent.
The results demonstrate that Hispidin significantly modulates the inflammatory response within the wound tissue. Specifically, treatment with 5% Hispidin ointment led to a marked reduction in the levels of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β, and a significant increase in the anti-inflammatory cytokine IL-10 in the granulation tissue.
Table 1: Effect of Hispidin on Cytokine Levels in Granulation Tissue of Rats
| Treatment Group | TNF-α (pg/mg of tissue) | IL-6 (pg/mg of tissue) | IL-1β (pg/mg of tissue) | IL-10 (pg/mg of tissue) |
| Control (Simple Ointment) | High | High | High | Low |
| Hispidin (2.5% w/w) | Moderately Reduced | Moderately Reduced | Moderately Reduced | Moderately Increased |
| Hispidin (5% w/w) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Increased |
| Nitrofurazone (0.2% w/w) | Reduced | Reduced | Reduced | Increased |
Note: This table is a qualitative summary based on the described effects in the absence of specific numerical data in the source.
Comparison with Standard Anti-Inflammatory Drugs
Experimental Protocols
Wound Healing Model and Cytokine Analysis
Animal Model: Male Wistar rats weighing between 150-200g are used. The animals are housed under standard laboratory conditions.
Excision Wound Creation:
-
Animals are anesthetized using an appropriate anesthetic agent.
-
The dorsal fur is shaved, and the area is sterilized.
-
A circular section of skin of a specified diameter is excised from the dorsal thoracic region to create a full-thickness wound.
Treatment:
-
The test substance (e.g., Hispidin ointment) and controls are applied topically to the wound area daily.
-
The wound is monitored, and the rate of wound contraction is measured periodically.
Tissue Collection and Cytokine Analysis:
-
On a predetermined day post-wounding, animals are euthanized.
-
A sample of the granulation tissue from the wound bed is excised.
-
The tissue is homogenized in a suitable buffer.
-
The levels of TNF-α, IL-6, IL-1β, and IL-10 in the tissue homogenate are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Mechanism of Action: Insights into Signaling Pathways
In vitro studies have elucidated the molecular mechanisms underlying Hispidin's anti-inflammatory effects, primarily focusing on its ability to modulate key signaling pathways involved in the inflammatory cascade.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. Hispidin has been shown to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages.
Caption: Hispidin inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, ERK1/2, and JNK, is another critical pathway in the regulation of inflammatory responses. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that promote the expression of pro-inflammatory mediators. In vitro studies have demonstrated that Hispidin can suppress the phosphorylation of p38, ERK1/2, and JNK in LPS-stimulated macrophages, thereby inhibiting the downstream inflammatory response.
Caption: Hispidin inhibits the MAPK signaling pathway.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the in vivo anti-inflammatory effects of a compound like Hispidin.
Caption: General workflow for in vivo anti-inflammatory studies.
A Comparative Analysis of Hispidin's Antioxidant Potential Against the Standard, Trolox
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
In the continuous search for novel and effective antioxidant compounds, natural products remain a promising frontier. This guide provides a comparative analysis of the antioxidant activity of hispidin (B607954), a phenolic compound found in medicinal mushrooms, against Trolox, a well-established water-soluble analog of vitamin E widely used as a standard in antioxidant assays. This comparison is based on published experimental data from key in vitro antioxidant assays and an examination of their underlying molecular mechanisms.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric used to express this activity, with a lower IC50 value indicating greater antioxidant potency. The following table summarizes the available quantitative data for hispidin and Trolox from widely accepted antioxidant assays.
| Antioxidant Assay | Hispidin (IC50) | Trolox (IC50) | Assay Principle |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | 58.8 µM[1] | ~30-50 µM | Measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | 52.13 ± 4.30 µM[1][2] | 64.71 ± 2.75 µM[1][2] | Evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Data not available for the pure compound | Variable, dependent on assay conditions | Assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of an intense blue color. |
Note on "Hispidanin B": Initial exploration for "this compound" yielded limited specific data. The focus of this guide is therefore on the more extensively researched and closely related parent compound, hispidin.
Experimental Methodologies
For the accurate interpretation and replication of antioxidant activity data, a clear understanding of the experimental protocols is crucial. Below are the detailed methodologies for the DPPH, ABTS, and FRAP assays.
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: The test compound (hispidin or Trolox) is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a range of concentrations.
-
Reaction Mixture: A small volume of the test compound at different concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM ferric chloride (FeCl₃) solution in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.
-
Sample Preparation: The test compound is dissolved in a suitable solvent.
-
Reaction Mixture: A small aliquot of the sample is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).
-
Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of a standard antioxidant, typically ferrous sulfate (B86663) (FeSO₄) or Trolox. The results are often expressed as Trolox equivalents.
Mechanistic Insights: Signaling Pathways
The antioxidant effects of many natural compounds extend beyond direct radical scavenging and involve the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.
Hispidin's Antioxidant Mechanism
Hispidin has been shown to exert its protective effects against oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or inducers like hispidin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).
Caption: Hispidin's activation of the Nrf2 signaling pathway.
Trolox's Antioxidant Mechanism
Trolox, as a vitamin E analog, primarily functions as a potent chain-breaking antioxidant. It readily donates a hydrogen atom from its chromanol ring to peroxyl radicals, thereby neutralizing them and terminating the lipid peroxidation chain reaction. This direct radical scavenging activity is the cornerstone of its antioxidant effect and the reason for its widespread use as a standard.
Caption: Trolox's chain-breaking antioxidant mechanism.
Experimental Workflow Overview
The general workflow for in vitro antioxidant assays follows a consistent pattern, as depicted below.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
The available data suggests that hispidin is a potent antioxidant with radical scavenging capabilities comparable to, and in some cases exceeding, the standard antioxidant Trolox. Specifically, in the ABTS assay, hispidin demonstrates a lower IC50 value, indicating superior scavenging of the ABTS radical cation. Its mechanism of action is multifaceted, involving not only direct radical scavenging but also the upregulation of endogenous antioxidant defenses through the Nrf2 signaling pathway. While further research is needed to quantify its ferric reducing power, hispidin represents a promising natural compound for applications in mitigating oxidative stress-related conditions. This guide provides a foundational comparison to aid researchers in the evaluation and potential development of hispidin-based therapeutic strategies.
References
In Vitro Efficacy of Hispidanin B: A Comparative Analysis Against Established Antimicrobial Agents
A comprehensive review of available scientific literature reveals a significant gap in the documented in vitro antimicrobial efficacy of Hispidanin B. this compound, a diterpenoid dimer isolated from Isodon hispida, has been studied for its cytotoxic effects on various cancer cell lines.[1] However, to date, there are no published studies detailing its activity against common bacterial or fungal pathogens. One review on diterpenoid dimers even suggests that these compounds may not exhibit significant antibacterial properties.[2]
Given the absence of specific antimicrobial data for this compound, this guide will serve as a template for researchers and drug development professionals. It outlines the essential components of a comparative efficacy guide, using the well-established antimicrobial agent Gentamicin as a reference and "Compound X" as a placeholder for a novel investigational agent like this compound. This framework can be readily adapted as new data becomes available.
Comparative Antimicrobial Potency: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It represents the lowest concentration of the agent that prevents visible growth of a microorganism. The following table summarizes the in vitro efficacy of Gentamicin against a panel of clinically relevant bacteria and provides a template for recording data for a new chemical entity.
| Microorganism | Gentamicin MIC (µg/mL) | Compound X MIC (µg/mL) |
| Escherichia coli | 0.5 - 4.0 | Data Not Available |
| Pseudomonas aeruginosa | 1.0 - 8.0 | Data Not Available |
| Staphylococcus aureus | 0.25 - 2.0 | Data Not Available |
| Klebsiella pneumoniae | 0.5 - 4.0 | Data Not Available |
| Enterococcus faecalis | 4.0 - >128 | Data Not Available |
Experimental Protocols
Accurate and reproducible data are paramount in antimicrobial drug development. The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
Test compound (e.g., this compound, Gentamicin)
-
Bacterial strains (e.g., ATCC reference strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the antimicrobial agent in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial agent in CAMHB across the wells of a 96-well plate.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
Controls: Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing Experimental and Logical Workflows
Diagrams are essential for clearly communicating complex experimental processes and logical frameworks. The following visualizations, created using the DOT language, illustrate the MIC assay workflow and the logical structure of a comparative efficacy study.
References
Comparative Analysis of Hispidanin Analogs' Activity Across Diverse Cancer Cell Lines
Introduction: Hispidanins and their related flavonoid compounds are a subject of growing interest in oncological research due to their potential as anti-cancer agents. This guide provides a comparative analysis of the bioactivity of key hispidanin-related molecules, namely Hispidulin and Hispidin, across various cancer cell lines. While direct extensive data for Hispidanin B is limited, the activity of its aglycone, Hispidulin, and the related compound Hispidin, offer significant insights into the potential therapeutic mechanisms. This document is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Data Presentation: Comparative Cytotoxicity
The anti-proliferative activity of hispidanin-related compounds has been evaluated in multiple cancer cell lines. The following tables summarize the dose-dependent effects on cell viability.
Table 1: Effect of Hispidulin on the Viability of Non-Small-Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Concentration (µM) | Treatment Time | % Cell Viability (Approx.) |
| A549 | 4 | 24h | ~95% |
| 8 | 24h | ~90% | |
| 15 | 24h | ~80% | |
| 30 | 24h | ~60% | |
| 60 | 24h | ~40% | |
| NCI-H460 | 4 | 24h | ~98% |
| 8 | 24h | ~92% | |
| 15 | 24h | ~75% | |
| 30 | 24h | ~55% | |
| 60 | 24h | ~35% | |
| Data derived from MTT assays as described in referenced studies.[1][2][3] |
Table 2: Effect of Hispidin on the Viability of Prostate and Bone Cancer Cell Lines
| Cell Line | Compound | Key Finding |
| PC3 (Prostate) | Hispidin | Significantly decreased cell viability in a dose-dependent manner.[4][5] |
| DU145 (Prostate) | Hispidin | Significantly decreased cell viability in a dose-dependent manner. |
| WPMY-1 (Normal) | Hispidin | Exhibited no cytotoxicity. |
| SaoS2 (Osteosarcoma) | Hispidin | Significantly reduced cell viability in a dose-dependent manner. |
Signaling Pathways and Mechanisms of Action
Hispidulin and Hispidin exert their anti-cancer effects by modulating several critical signaling pathways. These compounds have been shown to induce apoptosis and ferroptosis through complex molecular interactions.
Hispidulin-Induced Apoptosis via ROS-Mediated ER Stress
In non-small-cell lung cancer cells, Hispidulin treatment leads to an increase in reactive oxygen species (ROS). This elevation in ROS triggers endoplasmic reticulum (ER) stress, which in turn activates the apoptotic cascade, leading to an increase in cleaved caspase-3 and subsequent cell death.
Hispidin-Mediated Apoptosis and Ferroptosis in Prostate Cancer
Hispidin has been shown to induce both apoptosis and ferroptosis in prostate cancer cells by modulating the PI3K/Akt and MAPK signaling pathways. Treatment with Hispidin leads to the downregulation of Akt phosphorylation while upregulating the MAPK pathways (p38, ERK, JNK), which collectively contribute to programmed cell death.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the studies of Hispidulin and Hispidin.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, NCI-H460) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Hispidulin at 0, 4, 8, 15, 30, 60 µM) and a vehicle control (DMSO) for 24 or 48 hours.
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a period (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Apoptosis Analysis (Flow Cytometry)
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the compound (e.g., Hispidulin at 15 and 30 µM) for 24 hours.
-
Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample, providing insight into signaling pathway activation.
-
Protein Extraction: Following treatment with the compound, cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking & Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against target proteins (e.g., p-Akt, total Akt, Cleaved Caspase-3, β-actin).
-
Secondary Antibody & Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. researchgate.net [researchgate.net]
- 2. Hispidulin exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hispidin Increases Cell Apoptosis and Ferroptosis in Prostate Cancer Cells Through Phosphatidylinositol-3-Kinase and Mitogen-activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Hispidanin B
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Hispidanin B, as a research chemical, requires careful handling throughout its lifecycle, from acquisition to disposal. Adherence to a strict disposal protocol is essential to mitigate potential risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to be familiar with its potential hazards. Always handle the compound within a certified chemical fume hood. Personal Protective Equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound waste.
-
Waste Identification and Segregation :
-
Identify : All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound.
-
Empty primary containers.
-
Contaminated PPE (gloves, disposable lab coats).
-
Lab consumables (e.g., pipette tips, weighing paper, contaminated absorbent materials).
-
-
Segregate : this compound waste must be segregated from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Collection and Storage :
-
Container : Use a chemically resistant, leak-proof container with a secure screw-top lid for the collection of this compound waste. The container must be in good condition and compatible with the chemical.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name ("this compound"), the primary hazards (e.g., Toxic, Environmental Hazard), and the date of accumulation.
-
Storage : Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.
-
-
Arranging for Professional Disposal :
-
Contact : Engage a licensed hazardous waste disposal contractor for the final disposal of this compound waste. Your institution's EHS department will have established procedures and approved vendors for this service.
-
Documentation : Accurately complete all required waste disposal manifests and other documentation as mandated by your institution and local, state, and federal regulations.
-
Handover : Follow the specific instructions provided by the EHS department and the waste disposal vendor for the safe packaging and handover of the waste.
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS department.
-
If trained and equipped to do so, manage the spill according to your laboratory's standard operating procedures.
-
Wear appropriate PPE, including respiratory protection if dust can be generated.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.
-
Hazard Profile Summary
The following table summarizes potential hazard classifications for a research chemical like this compound. This is a generalized example; refer to the specific SDS for accurate information.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Do not eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves. If on skin, wash with plenty of water. |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Carcinogenicity | Suspected of causing cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention. |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. |
Experimental Protocols and Methodologies
The disposal procedures outlined above constitute a critical experimental protocol for laboratory safety. The methodology is based on the principle of "cradle-to-grave" management of hazardous waste, ensuring that the chemical is handled safely from its initial use to its final disposal. This process is designed to minimize exposure to laboratory personnel and prevent environmental contamination. The core methodology involves the systematic identification, segregation, containment, and transfer of hazardous waste to a licensed disposal facility.
This compound Disposal Workflow
The diagram below illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Personal protective equipment for handling Hispidanin B
Essential Safety and Handling Guide for Hispidanin B
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for this compound based on its known cytotoxic properties. As no official Safety Data Sheet (SDS) is readily available, these recommendations are derived from best practices for handling potent and potentially hazardous compounds. All laboratory personnel must be thoroughly trained in the procedures outlined below before commencing any work with this substance.
This compound, a natural diterpenoid extracted from Isodon hispida, has demonstrated cytotoxicity against various tumor cell lines[]. Due to its biological activity and the absence of comprehensive toxicological data, it must be handled with extreme caution as a potent compound. All operations should be conducted under the assumption that this compound is hazardous upon inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods and ventilated enclosures, are the primary means of exposure control. PPE should be used as a supplementary measure. The minimum required PPE for handling this compound is outlined below.
Table 1: PPE Requirements for Handling this compound
| Protection Type | Required Equipment | Specifications & Rationale |
| Respiratory Protection | N95 or higher certified respirator | Required for handling powdered this compound to prevent inhalation of airborne particles. A full-face respirator may be necessary for large quantities or when there is a risk of splashing[2][3]. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes and dust. A face shield must be worn over goggles when handling solutions or during procedures with a high risk of splashing[4]. |
| Hand Protection | Double-gloving with nitrile gloves | Provides protection against incidental contact. The outer glove should be removed and replaced immediately upon contamination. For prolonged contact or when handling solutions, heavier-duty gloves may be required[4]. |
| Body Protection | Disposable lab coat with tight-fitting cuffs | A disposable lab coat is preferred to prevent cross-contamination. It should be fully buttoned with cuffs tucked into the inner gloves. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
2.1. Preparation and Weighing
-
Designated Area: All handling of this compound, especially the solid form, must be performed in a designated area within a certified chemical fume hood or a ventilated balance enclosure.
-
Pre-Donning PPE: Before entering the designated area, don the required PPE as specified in Table 1.
-
Weighing: When weighing the powdered compound, use a microbalance within a ventilated enclosure to minimize the dispersal of airborne particles.
-
Spill Kit: Ensure a spill kit specifically for potent compounds is readily accessible.
2.2. Dissolving and Aliquoting
-
Solubilization: When dissolving this compound, add the solvent slowly to the solid to prevent splashing.
-
Vortexing/Mixing: Cap vials securely before vortexing or mixing.
-
Aliquoting: Use appropriate tools, such as calibrated pipettes with disposable tips, to aliquot the solution.
2.3. Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. The outer gloves should be removed first, followed by the lab coat, face shield, goggles, and inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions of this compound | Collect in a labeled, sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Bag and seal in a labeled hazardous waste container. |
All hazardous waste must be disposed of through your institution's environmental health and safety office.
Visual Workflow and Logical Relationships
The following diagrams illustrate the key workflows for safely handling this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
